Product packaging for Danoprevir(Cat. No.:CAS No. 850876-88-9)

Danoprevir

Numéro de catalogue: B1684564
Numéro CAS: 850876-88-9
Poids moléculaire: 731.8 g/mol
Clé InChI: ZVTDLPBHTSMEJZ-JSZLBQEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Danoprevir is a keratan 6'-sulfate and an azamacrocycle.
This compound has been used in trials studying the treatment of Hepatitis C, Chronic.
This compound is an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, this compound binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. This compound may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
an NS3/4A protease inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46FN5O9S B1684564 Danoprevir CAS No. 850876-88-9

Propriétés

IUPAC Name

[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23-,27+,28+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDLPBHTSMEJZ-JSZLBQEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46FN5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850876-88-9
Record name Danoprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850876-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danoprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850876889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANOPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911Z9PCQ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Danoprevir's Mechanism of Action Against HCV NS3/4A Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danoprevir is a potent, orally bioavailable, peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2][3] This enzyme is essential for viral replication, cleaving the HCV polyprotein at four specific sites to produce mature non-structural proteins required for the viral life cycle.[4][5] this compound acts as a competitive, non-covalent inhibitor by binding with high affinity to the active site of the NS3/4A protease, thereby preventing substrate binding and subsequent polyprotein processing.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The HCV NS3 protein possesses a serine protease domain at its N-terminus and an RNA helicase at its C-terminus.[4] The protease activity is dependent on its association with the NS4A cofactor, which stabilizes the enzyme's structure and localizes it to the endoplasmic reticulum membrane.[4] The NS3/4A protease is responsible for cleaving the viral polyprotein downstream of NS3, generating functional NS4A, NS4B, NS5A, and NS5B proteins.[4][6]

This compound was developed through structure-based drug design to specifically target the NS3/4A protease active site.[7][8] It is a macrocyclic peptidomimetic that mimics the natural substrate of the protease.[7][9] Its binding to the active site is characterized by a high affinity and a slow dissociation rate, leading to sustained inhibition of the enzyme.[9][10] X-ray crystallography studies have revealed that this compound binds non-covalently to the catalytic triad (H57, D81, S139) and surrounding subsites (S1 to S4) of the NS3 protease.[4][8][11] This binding physically obstructs the entry of the viral polyprotein substrate, effectively halting viral replication.[1][4]

Signaling Pathway of HCV Polyprotein Processing and Inhibition by this compound

HCV Polyprotein Processing and this compound Inhibition cluster_virus HCV Replication Cycle cluster_drug This compound Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Mature_Proteins Mature NS Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Polyprotein Cleavage Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication This compound This compound This compound->NS3_4A Inhibition

Caption: Inhibition of HCV polyprotein processing by this compound.

Quantitative Data

This compound exhibits potent inhibitory activity against various HCV genotypes, with particularly high efficacy against genotypes 1, 4, 5, and 6.[6][9][10] Its potency is reduced against genotypes 2 and 3.[2][10] The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3/4A Protease
ParameterHCV GenotypeValue (nM)Reference(s)
IC₅₀ 10.29[9][10]
1a0.2 - 0.4[2][6][10]
1b0.2 - 0.4[2][6][10]
2b1.6[2][6][10]
3a3.5[2][6][10]
40.2 - 0.4[6][10]
50.2 - 0.4[6][10]
60.2 - 0.4[6][10]
Kᵢ 1 (H strain)7[5]
Kᴅ 1a2.5 (NS3 alone), 4.0 (NS3/4A)[4]
1b1.6 (NS3 alone), 6.5 (NS3/4A)[4]
3a21 (NS3 alone)[4]
Table 2: Antiviral Activity of this compound in HCV Replicon Systems
ParameterHCV GenotypeCell LineValue (nM)Reference(s)
EC₅₀ 1bHuh-71.8[2][6][9]
EC₅₀ 1, 4, 6Huh7.52 - 3[9][10]
EC₅₀ 2, 3, 5Huh7.5280 - 750[9][10]
Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity (Genotype 1b)
NS3 MutationEC₅₀ (nM)Fold Change in EC₅₀Reference(s)
Wild-Type1.81[8][9]
R155K111.662[9]
D168A50.628[12]
D168E-75[8]
D168V10.4 ± 6.393[8]
Y56H/D168A13675.5[12]
V36M-No significant change[9]
V170A-No significant change[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

NS3/4A Protease Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the recombinant HCV NS3/4A protease. A common method is the continuous fluorescent resonance energy transfer (FRET) assay.[9]

Protocol:

  • Reaction Mixture Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and a detergent such as 0.6 mM lauryldimethylamine N-oxide.[13]

  • Substrate and Cofactor Addition: Add 25 µM of a synthetic NS4A peptide cofactor and 0.5 µM of a FRET-based substrate to the assay buffer.[9][13] A typical substrate is Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.[9][13]

  • Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Add the diluted inhibitor to the wells of a black 96-well plate.

  • Enzyme Addition and Incubation: Initiate the reaction by adding a low concentration (e.g., 50 pM) of the recombinant K2040 NS3/4A enzyme to the wells.[9][13]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader. Cleavage of the FRET substrate by the protease separates the fluorophore (e.g., 5-FAMsp) from the quencher (e.g., QXL520), resulting in an increase in fluorescence emission.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the reaction progress curves. Plot the initial rates against the inhibitor concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.[9]

Workflow for NS3/4A FRET-based Inhibition Assay

FRET_Assay_Workflow start Start prep_buffer Prepare Assay Buffer (Tris, Glycerol, DTT) start->prep_buffer add_components Add NS4A Cofactor and FRET Substrate prep_buffer->add_components plate_setup Add this compound Dilutions to 96-well Plate add_components->plate_setup prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->plate_setup initiate_reaction Initiate Reaction with NS3/4A Enzyme plate_setup->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calculate_rates Calculate Initial Reaction Rates measure_fluorescence->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Caption: Workflow of the FRET-based enzyme inhibition assay.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of this compound by quantifying its effect on HCV RNA replication in a human hepatocyte-derived cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.

Protocol:

  • Cell Plating: Plate Huh-7 cells harboring an HCV replicon (e.g., K2040 replicon) in 96-well plates.[9]

  • Compound Addition: After 24 hours, add serial dilutions of this compound to the cell culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for HCV RNA replication in the presence of the inhibitor.

  • RNA Extraction: Lyse the cells and extract the total intracellular RNA.

  • RNA Quantification: Quantify the level of HCV replicon RNA using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.[9] Specific primers and a fluorescently labeled probe targeting a conserved region of the HCV genome (e.g., the 5' untranslated region) are used.[9]

  • Data Analysis: Normalize the HCV RNA levels to an internal control (e.g., a housekeeping gene). Plot the percentage of HCV RNA inhibition against the this compound concentration and fit the data to a four-parameter logistic function to determine the EC₅₀ value.

Logical Flow of HCV Replicon Assay

Replicon_Assay_Flow start Start plate_cells Plate Huh-7 cells with HCV Replicon start->plate_cells add_this compound Add Serial Dilutions of this compound plate_cells->add_this compound incubate Incubate for 48-72 hours add_this compound->incubate extract_rna Extract Total Intracellular RNA incubate->extract_rna run_qpcr Quantify HCV RNA via qRT-PCR extract_rna->run_qpcr analyze_data Normalize and Analyze Data run_qpcr->analyze_data determine_ec50 Determine EC50 Value analyze_data->determine_ec50 end End determine_ec50->end

Caption: Logical flow of the HCV replicon assay.

Resistance to this compound

The high mutation rate of HCV can lead to the emergence of drug resistance. For this compound and other NS3/4A protease inhibitors, resistance-associated substitutions (RASs) have been identified, primarily at amino acid positions R155, A156, and D168.[14][15] The R155K substitution, for instance, confers a high level of resistance to this compound, increasing the EC₅₀ by over 60-fold.[9] The D168A mutation also significantly reduces susceptibility.[12] The large P2 isoindoline carbamate moiety of this compound interacts extensively with residues R155 and D168, explaining the impact of substitutions at these sites.[14] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for guiding combination therapies.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme for viral replication. Its mechanism of action involves competitive, non-covalent binding to the enzyme's active site, effectively blocking the processing of the viral polyprotein. While this compound has demonstrated significant clinical efficacy, particularly against HCV genotype 1, the potential for drug resistance highlights the ongoing need for research and development of novel antiviral strategies.[8] The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of HCV therapeutics.

References

Danoprevir: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, orally bioavailable, second-generation protease inhibitor that has demonstrated significant efficacy against the Hepatitis C virus (HCV).[1] As a peptidomimetic macrocyclic inhibitor, it specifically targets the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme crucial for viral replication.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and clinical pharmacology of this compound, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties

This compound is a 15-membered macrocyclic compound containing an acylsulfonamide, a fluoroisoindole, and a tert-butyl carbamate moiety.[4] Its complex structure is a result of extensive structure-based drug design and optimization, leading to high potency and selectivity.[5]

PropertyValueSource
Molecular Formula C35H46FN5O9S[6]
Molecular Weight 731.83 g/mol [7]
IUPAC Name [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
CAS Number 850876-88-9[8]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO and ethanol.[9]
pKa 4.43 ± 0.60 (Predicted)

Mechanism of Action

This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral proteins necessary for viral replication.[3] By binding to the active site of the protease, this compound blocks this cleavage process, thereby halting the viral life cycle.[2] The binding of this compound to the NS3/4A protease is characterized by a two-step mechanism: an initial rapid binding followed by a slower isomerization to a more stable, tightly bound complex. This results in a slow dissociation rate and a prolonged duration of inhibition.[3]

Mechanism of Action of this compound HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalysis Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Cleavage of Polyprotein Inhibition Inhibition This compound This compound This compound->NS3_4A Binding Replication Viral Replication Mature_Proteins->Replication Virion New Virions Replication->Virion

Caption: this compound inhibits HCV replication by blocking the NS3/4A protease-mediated cleavage of the viral polyprotein.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the construction of key building blocks and their subsequent assembly into the final macrocyclic structure. A convergent synthesis strategy is often employed. The key steps include the synthesis of a cyclopropyl aminoester, followed by a series of coupling reactions and a ring-closing metathesis to form the macrocycle.

Simplified Synthetic Workflow of this compound Start Starting Materials Intermediate1 Cyclopropyl Aminoester Intermediate Start->Intermediate1 Multi-step synthesis Intermediate2 Linear Peptide Precursor Intermediate1->Intermediate2 Peptide Coupling Macrocycle Macrocyclic Intermediate Intermediate2->Macrocycle Ring-Closing Metathesis This compound This compound Macrocycle->this compound Final Modifications

Caption: A simplified overview of the key stages in the chemical synthesis of this compound.

In Vitro Antiviral Activity

This compound exhibits potent antiviral activity against a range of HCV genotypes. Its inhibitory concentrations (IC50) and effective concentrations (EC50) are in the nanomolar range.

Assay TypeHCV GenotypeIC50 / EC50 (nM)Source
NS3/4A Protease Inhibition (IC50) 1a0.2 - 0.4[7]
1b0.2 - 0.4[7]
2b1.6[7]
3a3.5[7]
40.2 - 0.4[7]
50.2 - 0.4[7]
60.2 - 0.4[7]
Replicon Assay (EC50) 1b1.8[8]

Pharmacokinetics and Pharmacodynamics

This compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] To enhance its pharmacokinetic profile, it is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[2][10] This co-administration significantly increases the plasma concentration and exposure of this compound, allowing for lower and less frequent dosing.[10]

ParameterThis compound 100 mg (single dose)This compound 100 mg + Ritonavir 100 mg (10 days)Source
Cmax (ng/mL) -Increased ~3.2-fold[10]
AUC (ng·h/mL) -Increased ~5.5-fold[10]
C12h (ng/mL) -Increased ~42-fold[10]

Clinical Efficacy

Clinical trials have demonstrated high efficacy of this compound-based regimens in treating chronic HCV infection, particularly in patients with genotype 1b. The primary endpoint in these trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a curative endpoint.

Study Name / RegimenPatient PopulationSVR12 RateSource
MANASA Study (this compound/r + Peg-IFNα-2a + Ribavirin)Treatment-naïve, non-cirrhotic, HCV GT197.1% (136/140)[11]
EVEREST Study (this compound/r + Ravidasvir + Ribavirin)Treatment-naïve, non-cirrhotic, HCV GT1100%[11]
Phase 2/3 Trial (this compound/r + Ravidasvir + Ribavirin)Treatment-naïve, non-cirrhotic, HCV GT199% (306/309)[12]
MATTERHORN Study (this compound/r + Mericitabine + Peg-IFNα-2a/Ribavirin)Non-cirrhotic, HCV GT1b, prior partial/null responders98.2% (55/56)[11]
Prior Null Responders (this compound/r + Peg-IFNα-2a/Ribavirin)HCV GT1b88% (14/16)[13]
Prior Null Responders (this compound/r + Peg-IFNα-2a/Ribavirin)HCV GT1a25% (2/8)[13]

Resistance

As with other direct-acting antiviral agents, resistance to this compound can emerge through mutations in the HCV NS3 protease. The most commonly observed resistance-associated variant is R155K.[14] Other substitutions at positions such as D168 have also been reported to confer resistance. The genetic barrier to resistance can differ between HCV subtypes.[13]

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay measures the in vitro inhibitory activity of this compound against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, and 15% glycerol.[15]

  • Enzyme and Substrate: Use a recombinant HCV NS3/4A protease and a synthetic FRET peptide substrate, such as one labeled with a 5-FAM/QXL™520 pair.[15] The substrate contains a specific cleavage site for the NS3/4A protease.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add the reaction buffer, this compound dilutions (or DMSO control), and the FRET substrate to a 96-well plate.

    • Initiate the reaction by adding the NS3/4A protease.

    • Incubate at room temperature.

  • Data Acquisition: Monitor the increase in fluorescence over time at an excitation/emission of 490/520 nm.[15] Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of this compound against HCV replication in a cellular context.

Methodology:

  • Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[1] The replicon often contains a reporter gene, such as luciferase, for easy quantification of replication.

  • Cell Plating: Seed the replicon-containing cells in 384-well plates.[1]

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 3 days).[1]

  • Luciferase Assay:

    • Lyse the cells.

    • Measure the luciferase activity using a luminometer. A decrease in luciferase activity corresponds to the inhibition of HCV replication.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using calcein AM) to ensure that the observed antiviral effect is not due to cellular toxicity.[1]

  • Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the EC50 value by plotting the percentage of replicon inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized molecular structure and mechanism of action. Its favorable pharmacokinetic profile, particularly when boosted with ritonavir, and high efficacy rates in clinical trials have established it as a valuable component of combination therapies for chronic hepatitis C. This technical guide provides essential data and methodologies for researchers and drug development professionals working with this compound and related antiviral compounds.

References

Danoprevir's Interaction with HCV Protease: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and kinetics of Danoprevir (also known as ITMN-191 and R7227) with the Hepatitis C Virus (HCV) NS3/4A protease. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative binding parameters, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

This compound is a potent, macrocyclic, non-covalent peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2][3] It obstructs the maturation of viral proteins by selectively binding to the protease's active site, thereby halting the viral life cycle.[4]

Quantitative Analysis of this compound Binding

This compound exhibits a high binding affinity and is characterized by a slow and tight association with the NS3/4A protease, followed by an extremely slow dissociation, which contributes to its persistent inhibitory activity.[3][5] The binding mechanism follows a two-step induced-fit model, where an initial encounter complex (EI) rapidly forms and subsequently isomerizes to a more stable, tight-binding complex (EI*).[1][6]

Binding Affinity and Inhibitory Constants

The inhibitory potency of this compound has been quantified against various HCV genotypes and clinically relevant resistant mutants. The half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Kd), and inhibition constant (Ki) values are summarized below.

ParameterHCV Genotype/MutantValue (nM)Remarks
IC50 Genotype 1a0.2 ± 0.01FRET-based assay.[5]
Genotype 1b0.29 ± 0.07FRET-based assay.[5]
Genotype 2b1.6 ± 0.1FRET-based assay.[5]
Genotype 3a3.5FRET-based assay.[4]
Genotypes 4, 5, 60.2 - 0.4FRET-based assay.[4]
Ki Wild-Type0.062 (Ki*)True biochemical potency after isomerization.[1][6]
Wild-Type100 (Ki)Dissociation constant of the initial EI complex.[1][6]
Kd Genotype 1a (NS3/4A)4.0Determined by Surface Plasmon Resonance (SPR).[7]
Genotype 1b (NS3/4A)6.5Determined by Surface Plasmon Resonance (SPR).[7]
Genotype 1a (NS3 only)2.5Determined by Surface Plasmon Resonance (SPR).[7]
Genotype 1b (NS3 only)1.6Determined by Surface Plasmon Resonance (SPR).[7]
Genotype 3a (NS3 only)21Determined by Surface Plasmon Resonance (SPR).[7]
Kinetic Rate Constants

The two-step binding mechanism of this compound has been kinetically characterized, revealing the rates of association, isomerization, and dissociation.

Rate ConstantDescriptionValueMethod
k_iso Rate of isomerization from EI to EI6.2 x 10⁻² s⁻¹Progress curve analysis and protein fluorescence.[1][6]
k_off Dissociation rate from the stable EI complex3.8 x 10⁻⁵ s⁻¹Progress curve analysis.[1][6]
t₁/₂ Half-life of the EI* complex~5 hoursCalculated from k_off.[1][6]

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on sophisticated biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Continuous Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay

This assay is widely used to determine the IC50 values of HCV protease inhibitors.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by the NS3/4A cleavage site. In the intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant HCV NS3/4A protease.

    • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[8]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 25 µM NS4A peptide.[8][9]

    • This compound, serially diluted.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Reactions are set up in 96-well or 384-well plates.[8]

    • This compound at various concentrations is pre-incubated with the NS3/4A protease in the assay buffer.

    • The reaction is initiated by the addition of the FRET substrate.

    • Fluorescence is monitored over time (e.g., for up to 1 hour) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., 490 nm/520 nm for 5-FAM/QXL520).[10]

    • Initial reaction rates are calculated from the linear phase of the fluorescence increase.

    • IC50 values are determined by plotting the initial rates against the inhibitor concentration and fitting the data to a dose-response curve.[8]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and determine association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd).

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the direct measurement of the rates of complex formation and dissociation.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Recombinant HCV NS3/4A protease (ligand).

    • This compound (analyte) at various concentrations.

    • Immobilization buffers (e.g., sodium acetate) and running buffer.

    • Amine coupling reagents (EDC/NHS).

  • Procedure:

    • The NS3/4A protease is immobilized on the sensor chip surface, typically via amine coupling.

    • A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

    • This compound at various concentrations is injected over the surface for a defined period (association phase), during which the binding is monitored in real-time.

    • The injection of this compound is stopped, and the running buffer flows over the surface again (dissociation phase), allowing for the monitoring of the complex's dissociation.

    • The sensor surface is regenerated using a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.

    • The resulting sensorgrams (plots of response units vs. time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model or a two-state model) to determine kon, koff, and Kd.

Visualizing the Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Danoprevir_Binding_Mechanism E HCV NS3/4A Protease (E) EI Initial Encounter Complex (EI) E->EI k_on I This compound (I) I->EI EI->E k_off (fast) EI_star Stable Tight-Binding Complex (EI*) EI->EI_star k_iso (slow) EI_star->E k_off (very slow) EI_star->EI k_rev_iso FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of this compound C Pre-incubate Protease + this compound A->C B Prepare NS3/4A Protease Solution B->C D Add FRET Substrate C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Initial Rates E->F G Determine IC50 F->G HCV_Polyprotein_Processing cluster_products Mature Non-Structural Proteins polyprotein HCV Polyprotein NS4A NS4A polyprotein->NS4A NS4A/4B site NS4B NS4B polyprotein->NS4B NS4B/5A site NS5A NS5A polyprotein->NS5A NS5A/5B site NS5B NS5B ns3_4a NS3/4A Protease ns3_4a->polyprotein Cleavage This compound This compound This compound->ns3_4a Inhibition

References

In Vitro Antiviral Activity of Danoprevir Against Hepatitis C Virus Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Danoprevir, a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3][4] this compound has demonstrated significant efficacy against a range of HCV genotypes, and this document summarizes the key quantitative data, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of HCV therapeutics.

Quantitative Antiviral Activity of this compound

The in vitro potency of this compound has been evaluated using two primary methodologies: enzymatic assays that measure the direct inhibition of the recombinant NS3/4A protease and cell-based assays utilizing HCV subgenomic replicons, which model viral replication within a cellular context. The data consistently demonstrates that this compound is highly active against HCV genotypes 1, 4, 5, and 6, with lower, though still significant, activity against genotypes 2 and 3.[1][5][6][7]

Table 1: In Vitro Potency of this compound Against HCV NS3/4A Protease (Enzymatic Assay)
HCV GenotypeIC50 (nM)Reference(s)
1a0.2 - 0.4[5][7]
1b0.2 - 0.4[5][7]
2b1.6[6][7]
3a3.5[6][7]
40.2 - 0.4[5][6][7]
50.35[6][7]
60.45[5][6][7]

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in vitro.

Table 2: In Vitro Anti-HCV Activity of this compound in Cell-Based Replicon Assays
HCV GenotypeEC50 (nM)Cell LineReference(s)
1b1.8Huh-7[1][5]
2a750Huh-7.5[6]
3a280Huh-7.5[6]
4a2Huh-7.5[6]
5a670Huh-7.5[6]
6a2Huh-7.5[6]

EC50 (half maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cultured cells.

It is important to note that resistance to this compound can emerge through specific amino acid substitutions in the NS3 protease, with the R155K substitution conferring a high level of resistance.[5][8]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro antiviral activity of this compound.

NS3/4A Protease Activity Assay (Continuous Fluorescent Resonance Energy Transfer - FRET)

This enzymatic assay quantifies the direct inhibitory effect of this compound on the HCV NS3/4A protease.

  • Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the NS3/4A protease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

  • Reagents:

    • Recombinant HCV NS3/4A protease (e.g., K2040 enzyme).

    • NS4A peptide cofactor.

    • FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[5]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol (DTT), and 0.6 mM lauryldimethylamine N-oxide.[9]

    • This compound (serially diluted).

  • Procedure:

    • Reactions are prepared in 96-well plates.

    • The assay buffer, NS4A peptide, and FRET substrate are combined.

    • This compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of the NS3/4A protease.

    • Fluorescence is monitored over time (e.g., for up to 1 hour) using a fluorescence plate reader.

    • Initial reaction rates are calculated from the linear phase of the reaction.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic function.[5]

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7 or Huh-7.5).

  • Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within host cells but do not produce infectious virus particles. These replicons often contain a reporter gene (e.g., luciferase) or can be quantified directly by RT-qPCR.

  • Materials:

    • Huh-7 or Huh-7.5 cells harboring a stable HCV replicon.

    • Cell culture medium and reagents.

    • This compound (serially diluted).

    • Reagents for RNA extraction and RT-qPCR or luciferase assay.

  • Procedure:

    • Cells harboring the HCV replicon are seeded in 96-well plates.

    • After cell attachment (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of this compound.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).[5]

    • Quantification of HCV RNA:

      • RT-qPCR: Total intracellular RNA is extracted. The level of HCV replicon RNA is quantified by a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay using primers and a probe specific to the HCV 5' untranslated region.[5]

      • Luciferase Assay: If the replicon contains a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • EC50 values are calculated by fitting the dose-response data to a four-parameter logistic function.[9]

Mechanism of Action and Signaling Pathway

This compound is a peptidomimetic inhibitor that specifically targets the HCV NS3/4A serine protease.[5][10] The NS3 protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein at four specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4] The NS4A protein acts as a cofactor, stabilizing the NS3 protease and localizing it to intracellular membranes.[4]

This compound binds to the active site of the NS3 protease in a highly selective and competitive manner, forming a stable enzyme-inhibitor complex.[10] This binding prevents the protease from accessing and cleaving its natural substrates, thereby halting the viral replication cycle.[10]

Visualizations

Diagram 1: Experimental Workflow for Determining this compound's In Vitro Antiviral Activity

G cluster_enzymatic NS3/4A Protease Assay (FRET) cluster_cellular HCV Replicon Assay enz_start Prepare Reagents: NS3/4A, FRET Substrate, Buffer enz_drug Add Serial Dilutions of this compound enz_start->enz_drug enz_initiate Initiate Reaction with Enzyme enz_drug->enz_initiate enz_measure Measure Fluorescence Increase Over Time enz_initiate->enz_measure enz_calc Calculate IC50 Value enz_measure->enz_calc cell_seed Seed Huh-7 Cells with HCV Replicon cell_treat Treat Cells with Serial Dilutions of this compound cell_seed->cell_treat cell_incubate Incubate for 48-72 hours cell_treat->cell_incubate cell_quant Quantify HCV RNA (RT-qPCR or Luciferase) cell_incubate->cell_quant cell_calc Calculate EC50 Value cell_quant->cell_calc

Caption: Workflow for in vitro assessment of this compound.

Diagram 2: Mechanism of Action of this compound

G cluster_hcv HCV Replication Cycle polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a target for cleavage Polyprotein Cleavage ns3_4a->cleavage catalyzes ns_proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) cleavage->ns_proteins replication Viral RNA Replication ns_proteins->replication This compound This compound inhibition This compound->inhibition

Caption: this compound inhibits HCV replication.

References

The Ascendance of Danoprevir: A Technical Deep Dive into the Evolution of HCV Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs), a class of drugs that target specific viral proteins essential for replication. Among these, the NS3/4A protease inhibitors stand out as a cornerstone of modern HCV therapy. This in-depth technical guide explores the pivotal role of danoprevir, a second-generation NS3/4A protease inhibitor, in the evolution of these life-saving therapeutics. We will delve into its mechanism of action, the experimental methodologies used to characterize its activity, and its clinical performance in the context of the broader landscape of HCV drug development.

The HCV NS3/4A Protease: A Prime Antiviral Target

The HCV genome is translated into a single large polyprotein that must be cleaved by proteases to yield mature, functional viral proteins. The NS3/4A serine protease is a viral enzyme responsible for four of these critical cleavages, making it an indispensable component of the HCV replication machinery.[1][2] Inhibition of NS3/4A protease activity blocks viral maturation and effectively halts the production of new infectious virus particles.[3]

HCV Polyprotein Processing Signaling Pathway

The processing of the HCV polyprotein is a highly orchestrated process involving both host and viral proteases. The NS3 protease, in complex with its cofactor NS4A, is responsible for cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2]

cluster_polyprotein HCV Polyprotein cluster_processing Proteolytic Cleavage cluster_products Mature Viral Proteins Polyprotein HCV Polyprotein (Single Amino Acid Chain) Host_Signal_Peptidases Host Signal Peptidases Polyprotein->Host_Signal_Peptidases Cleavage of structural proteins NS2_3_Autoprotease NS2-3 Autoprotease Polyprotein->NS2_3_Autoprotease Autocleavage at NS2/NS3 junction NS3_4A_Protease NS3/4A Serine Protease Polyprotein->NS3_4A_Protease Cleavage of non-structural protein junctions Structural Structural Proteins (Core, E1, E2) Host_Signal_Peptidases->Structural p7 p7 Host_Signal_Peptidases->p7 NS2 NS2 NS2_3_Autoprotease->NS2 NS3 NS3 NS3_4A_Protease->NS3 NS4A NS4A NS3_4A_Protease->NS4A NS4B NS4B NS3_4A_Protease->NS4B NS5A NS5A NS3_4A_Protease->NS5A NS5B NS5B NS3_4A_Protease->NS5B

Figure 1: HCV Polyprotein Processing Pathway

This compound: A Potent, Second-Generation NS3/4A Protease Inhibitor

This compound (formerly ITMN-191/R7227) is a macrocyclic, non-covalent, peptidomimetic inhibitor of the HCV NS3/4A protease.[4] Its development marked a significant advancement over the first-generation linear inhibitors, telaprevir and boceprevir, offering improved potency and a more favorable resistance profile.[5]

Mechanism of Action

This compound binds to the active site of the NS3/4A protease, competitively inhibiting its function.[4] This binding prevents the cleavage of the HCV polyprotein, thereby disrupting the viral replication cycle. The macrocyclic structure of this compound contributes to its high affinity and prolonged binding to the protease.[6]

cluster_hcv HCV Replication Cycle cluster_drug Drug Intervention Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Substrate Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Cleavage Replication Viral Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition

Figure 2: Mechanism of Action of this compound

Experimental Protocols for Characterizing this compound

The preclinical and clinical development of this compound relied on a suite of sophisticated experimental assays to determine its potency, selectivity, and antiviral activity.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease. A common method utilizes Fluorescence Resonance Energy Transfer (FRET).

Methodology:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease

    • FRET-based peptide substrate containing a specific cleavage site for NS3/4A, flanked by a donor (e.g., 5-FAM) and a quencher (e.g., QXL™520) fluorophore.[7]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol, 0.5 µM NS4A cofactor peptide).[8]

    • This compound or other test compounds serially diluted in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Dispense the test compound dilutions into the microplate wells.

    • Add the FRET substrate to all wells.

    • Initiate the reaction by adding the recombinant NS3/4A protease to the wells.

    • Incubate the plate at room temperature, protected from light.

    • Monitor the increase in fluorescence signal over time using a fluorescence plate reader (e.g., excitation at 490 nm and emission at 520 nm for the 5-FAM/QXL™520 pair).[7]

    • Calculate the rate of substrate cleavage from the linear phase of the reaction.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

cluster_workflow FRET-based Protease Assay Workflow Start Start Dispense_Compound Dispense Serially Diluted This compound Start->Dispense_Compound Add_Substrate Add FRET Substrate Dispense_Compound->Add_Substrate Add_Enzyme Add NS3/4A Protease Add_Substrate->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Read_Fluorescence Measure Fluorescence Signal Incubate->Read_Fluorescence Calculate_Rate Calculate Reaction Rate Read_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Figure 3: FRET-based Protease Assay Workflow
HCV Subgenomic Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells (Huh-7).

Methodology:

  • Cell Culture and Reagents:

    • Huh-7 cells harboring a subgenomic HCV replicon. The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase).[9]

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

    • This compound or other test compounds.

    • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or luciferase assay reagents.

  • Procedure:

    • Plate the HCV replicon-containing Huh-7 cells in 96-well plates.

    • After cell attachment, treat the cells with serial dilutions of the test compound.

    • Incubate the plates for a defined period (e.g., 72 hours).

    • Assess the level of HCV RNA replication:

      • qRT-PCR: Isolate total cellular RNA and quantify HCV RNA levels using specific primers and probes. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

      • Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

    • Determine the EC50 value (the concentration of the compound that inhibits HCV RNA replication by 50%) by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

    • Simultaneously, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to determine the CC50 (the concentration that causes 50% cell death) and calculate the selectivity index (SI = CC50/EC50).

cluster_workflow HCV Replicon Assay Workflow Start Start Plate_Cells Plate HCV Replicon -containing Huh-7 Cells Start->Plate_Cells Add_Compound Add Serially Diluted This compound Plate_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Measure_Replication Quantify HCV RNA Replication (qRT-PCR or Luciferase Assay) Incubate->Measure_Replication Measure_Cytotoxicity Assess Cell Viability (e.g., MTS Assay) Incubate->Measure_Cytotoxicity Determine_EC50_CC50 Determine EC50 and CC50 Values Measure_Replication->Determine_EC50_CC50 Measure_Cytotoxicity->Determine_EC50_CC50 Calculate_SI Calculate Selectivity Index (SI) Determine_EC50_CC50->Calculate_SI End End Calculate_SI->End

Figure 4: HCV Replicon Assay Workflow

Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a snapshot of its in vitro potency and clinical efficacy.

Table 1: In Vitro Activity of this compound

ParameterHCV Genotype/MutantValueReference(s)
IC50 Genotype 1a0.2-0.4 nM[10]
Genotype 1b0.2-0.4 nM[10]
Genotype 2b1.6 nM[10]
Genotype 3a3.5 nM[10]
Genotype 40.2-0.4 nM[10]
Genotype 50.2-0.4 nM[10]
Genotype 60.2-0.4 nM[10]
R155K MutantHigh-level resistance[11]
D168A MutantModerate resistance[11]
EC50 Genotype 1b Replicon1.8 nM[12]

Table 2: Clinical Efficacy of this compound-based Regimens (SVR12 Rates)

Clinical TrialPatient PopulationRegimenSVR12 RateReference(s)
MANASA (Phase 3) Treatment-naïve, non-cirrhotic, GT1bThis compound/r + PegIFN/RBV97.1%[4]
DAUPHINE (Phase 2b) Treatment-naïve, GT1/4This compound/r + PegIFN/RBV69.1% - 89.1% (dose-dependent)[4]
EVEREST study Treatment-naïve, non-cirrhotic, GT1This compound/r + Ravidasvir + RBV100%[4]
RUSHMORE (Phase 2b) Cirrhotic, GT1, prior null respondersThis compound/r + PegIFN/RBV61.1% (SVR24)[4]

SVR12: Sustained Virologic Response at 12 weeks post-treatment; GT: Genotype; PegIFN/RBV: Peginterferon/Ribavirin; /r: ritonavir-boosted

The Evolution of HCV NS3/4A Protease Inhibitors

The development of HCV NS3/4A protease inhibitors has been a rapid and iterative process, with each generation of drugs offering improvements in efficacy, safety, and the barrier to resistance.

cluster_evolution Evolution of HCV NS3/4A Protease Inhibitors Gen1 First Generation (Linear α-ketoamides) Telaprevir, Boceprevir Gen2 Second Generation (Macrocyclic) This compound, Simeprevir, Paritaprevir Gen1->Gen2 Improved Potency Better Resistance Profile Pangenotypic Pangenotypic Inhibitors (Improved Resistance Barrier) Glecaprevir, Voxilaprevir Gen2->Pangenotypic Broader Genotype Coverage Higher Barrier to Resistance

Figure 5: Evolution of HCV NS3/4A Protease Inhibitors
Comparative Profile: this compound vs. First-Generation Inhibitors

This compound offered several advantages over the first-generation protease inhibitors, telaprevir and boceprevir.

Table 3: Comparative Efficacy and Safety of this compound, Telaprevir, and Boceprevir in Treatment-Naïve Genotype 1 Patients

FeatureThis compound-based TherapyTelaprevir-based TherapyBoceprevir-based TherapyReference(s)
SVR Rates ~70-97%~61-75%~59-66%[4][13]
Common Adverse Events Anemia, fatigue, fever, headacheRash, anemia, pruritus, nauseaAnemia, dysgeusia, fatigue, nausea[4][13]
Discontinuation due to Adverse Events Generally low~10-19%~12-16%[13]
Pill Burden Lower than first-generationHighHigh
Dosing Frequency Twice dailyThree times dailyThree times daily
Resistance Barrier Higher than first-generationLowLow[5]

Conclusion

This compound represents a significant milestone in the evolution of direct-acting antivirals for HCV. Its development showcased the power of structure-based drug design in creating highly potent and more robust inhibitors. The lessons learned from the clinical experience with this compound, particularly regarding its efficacy in combination regimens and its resistance profile, paved the way for the development of even more effective, pangenotypic, and well-tolerated DAA therapies that are the standard of care today. The in-depth understanding of its mechanism and the refinement of experimental protocols for its characterization continue to inform the broader field of antiviral drug discovery.

References

The Pillar of Potency: A Technical Guide to the Structural Basis of Danoprevir's High Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Danoprevir (formerly known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) serine protease.[1][2][3][4] This enzyme is essential for viral replication, making it a prime target for antiviral therapy.[5][6][7] this compound's clinical efficacy is rooted in its exquisitely tailored molecular structure, which affords both high potency against various HCV genotypes and a high degree of selectivity, minimizing off-target effects. This guide delves into the structural and molecular underpinnings of this compound's therapeutic profile, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Halting Viral Maturation

The HCV NS3/4A protease is a heterodimeric complex responsible for cleaving the viral polyprotein at four specific sites, releasing individual non-structural proteins that are vital for the virus's life cycle.[1][8] this compound acts as a competitive, reversible, non-covalent inhibitor of this protease.[9] By binding to the active site of the enzyme, this compound blocks its proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[7] The macrocyclic structure of this compound is a key feature that enhances its binding affinity and metabolic stability.

cluster_0 HCV Polyprotein Processing cluster_1 Inhibition by this compound Polyprotein Polyprotein NS3 NS3 Polyprotein->NS3 NS3/4A Cleavage NS4A NS4A Polyprotein->NS4A NS3/4A Cleavage NS4B NS4B Polyprotein->NS4B NS3/4A Cleavage NS5A NS5A Polyprotein->NS5A NS3/4A Cleavage NS5B NS5B Polyprotein->NS5B NS3/4A Cleavage Viral Replication Viral Replication NS3->Viral Replication NS4A->Viral Replication NS4B->Viral Replication NS5A->Viral Replication NS5B->Viral Replication NS3/4A_Protease NS3/4A_Protease Inactive_Complex Inactive_Complex NS3/4A_Protease->Inactive_Complex This compound This compound This compound->Inactive_Complex Inactive_Complex->NS3/4A_Protease Slow Dissociation No_Replication No_Replication Inactive_Complex->No_Replication Blocks Maturation

Caption: HCV NS3/4A protease processing of the viral polyprotein and its inhibition by this compound.

Structural Basis for High Potency

This compound's remarkable potency stems from its optimized interactions within the NS3/4A active site. X-ray crystallography studies have revealed several key features that contribute to its subnanomolar inhibitory activity.[4] The macrocyclic structure of this compound pre-organizes the molecule into a conformation that is complementary to the enzyme's binding pocket, reducing the entropic penalty of binding.[10]

Key interactions include:

  • Acylsulfonamide Moiety: This group forms crucial hydrogen bonds with the catalytic serine (S139) and histidine (H57) residues of the protease active site.

  • P2 Isoindoline Carbamate: This bulky, lipophilic group fits snugly into the S2 subsite of the protease, a region that is critical for substrate recognition.[4][9]

  • Slow Dissociation: this compound exhibits a slow dissociation rate from the NS3/4A enzyme, remaining bound and inhibiting its function for over five hours after initial association.[2][3] This prolonged inhibition contributes significantly to its antiviral efficacy.

Key Molecular Interactions of this compound cluster_NS3_4A NS3/4A Protease Active Site This compound This compound S2_Subsite S2 Subsite This compound->S2_Subsite Hydrophobic interactions from P2 Isoindoline Catalytic_Triad Catalytic Triad (H57, D81, S139) This compound->Catalytic_Triad H-bonds from Acylsulfonamide R155 R155 This compound->R155 Interaction with macrocycle D168 D168 This compound->D168 Interaction with macrocycle S1_Subsite S1 Subsite

Caption: Key interactions between this compound and the HCV NS3/4A protease active site.

The Foundation of Selectivity

A critical attribute of any successful antiviral agent is its selectivity for the viral target over host enzymes. This compound demonstrates exceptional selectivity, showing no significant inhibition against a wide panel of human proteases, ion channels, and receptors even at high concentrations.[2][11] This high selectivity is attributed to the unique structural features of the HCV NS3/4A active site, which is shallower and more solvent-exposed compared to many human serine proteases. This compound's structure, particularly its macrocyclic P1-P3 linkage and the specific nature of its side chains, is tailored to fit the precise topology of the HCV protease binding groove, a fit that is not readily achieved with other proteases.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key data.

ParameterValueHCV Genotype/ProteaseReference
IC₅₀ 0.29 nMGenotype 1 NS3/4A[2][11]
0.2-0.4 nMGenotypes 1a, 1b, 4, 5, 6[8][11]
1.6 nMGenotype 2b[8][11]
3.5 nMGenotype 3a[8][11]
>10 µMPanel of 79 human proteases, ion channels, and receptors[2]
EC₅₀ 1.8 nMGenotype 1b replicon[2][11]

Table 1: In vitro potency and selectivity of this compound.

Impact of Resistance Mutations

The high replication rate and error-prone nature of the HCV RNA polymerase can lead to the emergence of drug-resistant variants. For this compound, key resistance mutations have been identified at amino acid positions near the drug-binding pocket, most notably R155K and D168A/E/H/N/T/V.[1][9][10][12] These mutations can reduce the binding affinity of this compound, leading to a decrease in its inhibitory potency.

MutationFold-Increase in IC₅₀/EC₅₀Reference
R155K High level (e.g., 62-fold)[2][11][13]
D168V <15-fold[13]
D168A <15-fold[13]
V36M Little to no resistance[2][11]

Table 2: Impact of common resistance mutations on this compound potency.

Experimental Protocols

FRET-Based NS3/4A Enzymatic Assay

This assay is commonly used to determine the in vitro inhibitory activity of compounds against the NS3/4A protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Methodology:

  • Reagents: Purified recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer, and this compound at various concentrations.

  • Procedure: a. The NS3/4A enzyme is pre-incubated with varying concentrations of this compound in an assay buffer. b. The enzymatic reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored kinetically using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC₅₀ value.

FRET-Based Enzymatic Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - NS3/4A Protease - this compound dilutions - FRET Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate NS3/4A with this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add FRET Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a FRET-based enzymatic assay to determine this compound's IC₅₀.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context.

Principle: Huh-7 cells, a human hepatoma cell line, are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the rate of HCV RNA replication.

Methodology:

  • Cell Culture: HCV replicon-containing Huh-7 cells are seeded in microtiter plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

  • Data Analysis: The reporter signal is plotted against the drug concentration to determine the EC₅₀ value, the concentration at which 50% of viral replication is inhibited.

Conclusion

The high potency and selectivity of this compound are a direct result of its sophisticated molecular design, which was guided by structure-based drug design principles.[4][10] Its macrocyclic structure, coupled with specific chemical moieties that engage in optimal hydrogen bonding and hydrophobic interactions within the unique topology of the HCV NS3/4A protease active site, forms the structural basis for its powerful and targeted antiviral activity. Understanding these intricate molecular interactions is paramount for the rational design of next-generation protease inhibitors that can overcome resistance and provide broader coverage against diverse viral genotypes.

References

The Pharmacological Profile of Danoprevir: A Technical Guide on Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[1][3] this compound exhibits potent antiviral activity against multiple HCV genotypes, particularly genotype 1b, which is prevalent worldwide.[2][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a specific focus on its absorption and metabolism, crucial aspects for its clinical efficacy and drug-drug interaction profile. The co-administration with the pharmacokinetic enhancer ritonavir is a key element of its clinical use, significantly improving its bioavailability and therapeutic effectiveness.[2][5]

Absorption

The oral absorption of this compound is characterized by low bioavailability when administered alone, a common feature for compounds of its class.[1][6] To overcome this limitation, this compound is co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[5][7] This co-administration significantly enhances the plasma concentrations of this compound, allowing for effective therapeutic levels to be achieved with lower and less frequent dosing.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound when administered with and without ritonavir.

Table 1: Pharmacokinetic Parameters of this compound (100 mg Single Dose) in Healthy Volunteers

ParameterThis compound AloneThis compound with Ritonavir (100 mg)Fold Increase with Ritonavir
Absolute Bioavailability (%) 1.15[1][6]3.86[1][6]~3.4
Cmax (ng/mL) 8.7[2]29.7[1]~3.4
AUC0-24h (ng·h/mL) 15.2[2]117.9[1]~7.8
Tmax (h) ~1.5[2]Not explicitly stated-
T1/2 (h) Not explicitly stated3.2[1]-

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; T1/2: Half-life.

Table 2: Steady-State Pharmacokinetic Parameters of this compound/Ritonavir (100 mg/100 mg twice daily) in HCV GT-1 Infected Patients [1]

ParameterValue
AUC0-τ,ss (ng·h/mL) 87.0
Cmax,ss (ng/mL) 40.1
Median Tmax,ss (h) 2
Ctrough,ss (ng/mL) 0.352

AUC0-τ,ss: Area under the curve over the dosing interval at steady state; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; Ctrough,ss: Trough concentration at steady state.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][7] This extensive first-pass metabolism is the primary reason for its low oral bioavailability when administered alone.[1] Ritonavir, by potently inhibiting CYP3A4, significantly reduces the first-pass metabolism of this compound, leading to increased systemic exposure.[5][7]

This compound is also a substrate of various transmembrane transporters which play a role in its disposition. In vitro studies have shown that this compound is transported by the organic anion transporting polypeptides OATP1B1 and OATP1B3, P-glycoprotein (P-gp), and multidrug resistance protein-2 (MRP2).[6][8] These transporters are involved in the hepatic uptake and efflux of the drug.

Excretion

The excretion of this compound and its metabolites occurs primarily through the feces. After intravenous administration, a small percentage of the dose (nearly 7%) is excreted in the urine.[1] Following oral administration of 100 mg this compound, only 0.1% is excreted in the urine over 24 hours. This increases to 0.4% when co-administered with ritonavir, reflecting the increased systemic exposure.[1][9]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Studies
  • Enzyme Inhibition Assays: The inhibitory activity of this compound against the HCV NS3/4A protease was determined using a continuous fluorescent resonance energy transfer (FRET) assay.[4] The assay mixture typically contains the purified NS3/4A protease, a synthetic peptide substrate with a fluorophore and a quencher, and varying concentrations of this compound. The rate of substrate cleavage is measured by the increase in fluorescence, from which the IC50 (half-maximal inhibitory concentration) is calculated.[4]

  • Cell-Based Replicon Assays: The antiviral activity of this compound in a cellular context was assessed using HCV subgenomic replicon systems in human hepatoma cell lines (e.g., Huh7).[4] These cells contain a self-replicating HCV RNA that expresses a reporter gene (e.g., luciferase). The potency of this compound is determined by measuring the reduction in reporter gene activity, from which the EC50 (half-maximal effective concentration) is calculated.

  • Transporter Studies: The interaction of this compound with drug transporters was investigated using transfected cell lines overexpressing specific transporters (e.g., OATP1B1, P-gp).[6][8] Transport assays measure the uptake or efflux of radiolabeled or fluorescently tagged this compound in these cells.

In Vivo Studies
  • Animal Pharmacokinetic Studies: Preclinical pharmacokinetic studies were conducted in animal models, such as monkeys, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10] These studies often involve administering the drug via different routes (oral, intravenous) and collecting blood and tissue samples for analysis.

  • Human Pharmacokinetic Studies: Clinical trials in healthy volunteers and HCV-infected patients have been crucial in defining the pharmacokinetic profile of this compound in humans.[7][11] These studies typically involve single or multiple dosing regimens of this compound with and without ritonavir, followed by serial blood sampling to determine plasma drug concentrations over time. Pharmacokinetic parameters are then calculated using non-compartmental analysis.[12]

Visualizations

Mechanism of Action and Metabolism of this compound

Danoprevir_Pharmacology cluster_absorption_metabolism Absorption & First-Pass Metabolism cluster_cyp3a4 CYP3A4 Metabolism cluster_moa Mechanism of Action Oral this compound Oral this compound Intestine Intestine Oral this compound->Intestine Ingestion Liver Liver Intestine->Liver Portal Vein Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Drug CYP3A4 CYP3A4 Liver->CYP3A4 Metabolism Danoprevir_Target This compound Systemic Circulation->Danoprevir_Target Distribution to Liver Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites Bile/Feces Bile/Feces Inactive Metabolites->Bile/Feces Excretion Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition HCV Replication HCV Replication HCV Polyprotein HCV Polyprotein HCV Replication->HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage by Functional Viral Proteins Functional Viral Proteins NS3/4A Protease->Functional Viral Proteins New Virus Particles New Virus Particles Functional Viral Proteins->New Virus Particles Danoprevir_Target->NS3/4A Protease Inhibition

Caption: this compound's absorption, metabolism, and mechanism of action.

Experimental Workflow for a Clinical Pharmacokinetic Study

PK_Study_Workflow Subject Screening & Enrollment Subject Screening & Enrollment Baseline Assessments Baseline Assessments Subject Screening & Enrollment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A Treatment Period 2 Treatment Period 2 Randomization->Treatment Period 2 Group B (Crossover) Washout Period Washout Period Treatment Period 1->Washout Period Pharmacokinetic Sampling Pharmacokinetic Sampling Treatment Period 1->Pharmacokinetic Sampling Washout Period->Treatment Period 2 Treatment Period 2->Pharmacokinetic Sampling Bioanalytical Analysis Bioanalytical Analysis Pharmacokinetic Sampling->Bioanalytical Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Analysis->Pharmacokinetic Analysis Statistical Analysis & Reporting Statistical Analysis & Reporting Pharmacokinetic Analysis->Statistical Analysis & Reporting

Caption: Workflow of a typical crossover clinical pharmacokinetic study.

Conclusion

This compound is a potent HCV NS3/4A protease inhibitor with a well-characterized pharmacological profile. Its absorption is limited by extensive first-pass metabolism, a challenge effectively overcome by co-administration with the CYP3A4 inhibitor ritonavir. This combination therapy significantly enhances this compound's bioavailability and allows for effective viral suppression. A thorough understanding of its metabolism and interaction with drug transporters is essential for predicting and managing potential drug-drug interactions, ensuring the safe and effective use of this compound in the treatment of chronic hepatitis C.

References

Danoprevir: A Technical Guide to its Repurposing Potential Against Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danoprevir is a potent, orally bioavailable 15-membered macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Originally developed for the treatment of chronic HCV infection, its mechanism of action and proven clinical efficacy have prompted investigations into its broader antiviral potential.[3][4] This technical guide provides an in-depth analysis of this compound's core mechanism, summarizes its inhibitory activity against its primary target and other viral proteases, details relevant experimental protocols for its evaluation, and outlines a logical framework for its repurposing. The primary focus of repurposing efforts has been on the SARS-CoV-2 main protease (Mpro or 3CLpro), where both computational and in vitro studies have shown promising activity.[1][5]

Core Mechanism of Action

Viral proteases are essential enzymes for many viruses, responsible for cleaving viral polyproteins into mature, functional proteins required for replication and assembly.[1] Inhibiting these proteases effectively halts the viral life cycle.

This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[3] It binds to the enzyme's catalytic site, which is characterized by a catalytic triad of residues (H57, D81, S139), thereby blocking the access of the natural polyprotein substrate and preventing its cleavage.[3] This targeted intervention prevents the maturation of viral non-structural proteins, ultimately suppressing viral replication.[1][3] The rationale for repurposing this compound lies in the structural similarities that may exist between the active sites of different viral proteases, such as the chymotrypsin-like fold found in both HCV NS3/4A and the SARS-CoV-2 main protease.[5]

G cluster_0 Viral Replication Cycle polyprotein Viral Polyprotein protease Viral Protease (e.g., HCV NS3/4A, SARS-CoV-2 3CLpro) polyprotein->protease Cleavage Site proteins Mature Functional Proteins protease->proteins Catalyzes Cleavage replication Viral Replication & Assembly proteins->replication This compound This compound inhibition Inhibition This compound->inhibition inhibition->protease

Caption: General mechanism of this compound protease inhibition.

Quantitative Inhibitory Activity

This compound's potency has been quantified against various HCV genotypes and, more recently, against the SARS-CoV-2 main protease. While it is reported to be highly selective for HCV NS3/4A over a panel of other proteases, specific data against other viral proteases are limited.[1][6][7]

Activity Against Hepatitis C Virus (HCV) NS3/4A Protease

This compound exhibits potent, sub-nanomolar to low-nanomolar inhibitory activity against a range of HCV genotypes.

VirusProtease TargetAssay TypeValue (IC50 / EC50)UnitsReference(s)
HCV Genotype 1bNS3/4ABiochemical (Enzyme)0.2 - 0.4nM[1][2]
HCV Genotype 1bNS3/4ACell-based (Replicon)1.6 - 1.8nM[1][2][6]
HCV Genotype 1aNS3/4ABiochemical (Enzyme)0.2 - 0.4nM[1][6]
HCV Genotype 2bNS3/4ABiochemical (Enzyme)1.6nM[1][6]
HCV Genotype 3aNS3/4ABiochemical (Enzyme)3.5nM[1][6]
HCV Genotype 4NS3/4ABiochemical (Enzyme)0.2 - 0.4nM[1][6]
HCV Genotype 5NS3/4ABiochemical (Enzyme)0.2 - 0.4nM[1][6]
HCV Genotype 6NS3/4ABiochemical (Enzyme)0.2 - 0.4nM[1][6]
Repurposing Activity Against SARS-CoV-2 Main Protease (Mpro/3CLpro)

Both computational and in vitro studies suggest this compound is a potential inhibitor of the SARS-CoV-2 main protease.

VirusProtease TargetAssay/Method TypeValueUnitsReference(s)
SARS-CoV3CLproBiochemical (Enzyme)0.05µM[1][6]
SARS-CoV-2Mpro/3CLproMolecular Docking-9.3kcal/mol[5]
SARS-CoV-2Mpro/3CLproMolecular Docking-8.4kcal/mol[8]

Experimental Protocols & Workflows

The evaluation of protease inhibitors like this compound typically follows a hierarchical workflow, beginning with computational and biochemical assays and progressing to more complex cell-based systems.

G start Start: Candidate Inhibitor (e.g., this compound) comp_screen In Silico Screening (Molecular Docking) start->comp_screen biochem_assay Biochemical Assay (FRET-based) start->biochem_assay data_analysis Data Analysis (IC50 / EC50 / Binding Energy) comp_screen->data_analysis Calculate Binding Energy cell_assay Cell-Based Assay (Replicon System) biochem_assay->cell_assay Confirm Potency biochem_assay->data_analysis Calculate IC50 preclinical Preclinical / Clinical Evaluation cell_assay->preclinical cell_assay->data_analysis Calculate EC50

Caption: A typical experimental workflow for evaluating a protease inhibitor.
Protocol: FRET-Based Protease Inhibition Assay

This biochemical assay provides a quantitative measure of a compound's ability to inhibit a purified protease in vitro. It relies on the principle of Förster Resonance Energy Transfer (FRET).[9]

Objective: To determine the IC50 value of this compound against a target viral protease.

Materials:

  • Purified, active recombinant viral protease.

  • FRET peptide substrate: A short peptide containing the protease's recognition sequence, flanked by a donor fluorophore (e.g., ECFP, MCA) and a quencher or acceptor fluorophore (e.g., YFP, DNP).[10][11]

  • Assay Buffer: Optimized for protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT).[12]

  • This compound stock solution (in DMSO).

  • Black 96-well or 384-well microplates.

  • Fluorescence plate reader.

Methodology:

  • Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Include a DMSO-only control (0% inhibition) and a no-enzyme control.

  • Reaction Setup: In each well of the microplate, add the diluted this compound solution or control.

  • Enzyme Addition: Add the purified viral protease to each well (except the no-enzyme control) to a final concentration optimized for the assay (e.g., 50 pM).[12] Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence reader. Monitor the increase in donor fluorescence over time at the appropriate excitation/emission wavelengths (e.g., Ex 355 nm / Em 460 nm).[14] The cleavage of the substrate by the protease separates the donor and acceptor, leading to an increase in the donor's fluorescence signal.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal progression. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of this compound concentration. Fit the data using a four-parameter non-linear regression model to determine the IC50 value.

Protocol: Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of a compound within a cellular context, accounting for factors like cell permeability and metabolism.[15]

Objective: To determine the EC50 value of this compound against HCV replication.

Materials:

  • Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon.[15][16] These replicons often contain a reporter gene like luciferase for easy quantification.[17][18]

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound stock solution (in DMSO).

  • 96-well or 384-well cell culture plates.

  • Reagents for quantifying the reporter (e.g., Luciferase assay kit) or HCV RNA (RT-qPCR).

Methodology:

  • Cell Plating: Seed the HCV replicon-harboring Huh-7 cells into the wells of a microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).[17]

  • Incubation: Incubate the plates for a set period (e.g., 48-72 hours) at 37°C in a CO2 incubator to allow for HCV replication and the effect of the inhibitor to manifest.[15]

  • Quantify Replication:

    • Reporter Gene: If using a luciferase replicon, lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a plate reader. A decrease in signal corresponds to inhibition of replication.

    • RT-qPCR: If quantifying RNA, extract total intracellular RNA. Perform a one-step reverse transcription quantitative PCR (RT-qPCR) to measure the level of HCV replicon RNA.[12]

  • Data Analysis: Normalize the reporter signal or RNA levels to the DMSO-treated control cells. Plot the normalized values against the logarithm of this compound concentration and use non-linear regression to calculate the EC50 value, which is the concentration required to inhibit 50% of replicon replication.[15] A parallel cytotoxicity assay should be performed to ensure the observed antiviral effect is not due to cell death.

Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[8][19]

Objective: To predict the binding energy and interaction patterns of this compound with a target viral protease.

G prep Step 1: Preparation - Retrieve 3D structure of protease (PDB) - Retrieve 3D structure of this compound - Optimize structures (e.g., add hydrogens) grid Step 2: Grid Generation - Define the active site of the protease - Generate a grid box around the active site prep->grid Input Structures dock Step 3: Docking - Use docking software (e.g., AutoDock Vina) - Allow this compound to flexibly dock into the grid box grid->dock Define Search Space analysis Step 4: Analysis - Score the resulting poses (Binding Energy) - Analyze interactions (H-bonds, hydrophobic) dock->analysis Output Poses & Scores

Caption: A simplified workflow for molecular docking analysis.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the HCV NS3/4A protease with proven clinical value.[3] Emerging in vitro and in silico data strongly support its potential for repurposing against the main protease of SARS-CoV-2.[1][5] However, its activity against a broader range of viral proteases from other families, such as Picornaviridae (e.g., enteroviruses) or other Flaviviridae (e.g., Dengue, Zika), remains largely unexplored and represents a significant area for future research.[20]

Further investigation should focus on:

  • Broad-Spectrum Screening: Evaluating this compound against a diverse panel of purified viral proteases using biochemical assays.

  • Structural Biology: Obtaining co-crystal structures of this compound with new target proteases to understand the molecular basis of binding and guide the design of more potent, broad-spectrum derivatives.

  • Cell-Based Validation: Testing this compound in appropriate cell-based models for other viruses to confirm its intracellular activity.

By leveraging the established knowledge base for this compound and applying the systematic evaluation protocols outlined in this guide, the scientific community can efficiently explore and potentially unlock its full potential as a repurposed antiviral agent.

References

Methodological & Application

Application Notes and Protocols for Determining Danoprevir EC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir (also known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] This enzyme is essential for viral replication, specifically for cleaving the HCV polyprotein into mature viral proteins.[1] By inhibiting the NS3/4A protease, this compound effectively blocks viral replication.[1] Determining the half-maximal effective concentration (EC50) of this compound is crucial for evaluating its antiviral potency, assessing its efficacy against different HCV genotypes, and characterizing potential resistance mutations. Cell-based assays, particularly those utilizing HCV replicon systems, are the primary tools for these investigations.[3][4][5]

These application notes provide detailed protocols for two common cell-based assays used to determine the EC50 value of this compound: the HCV Replicon Assay with a Luciferase Reporter and the HCV Replicon Assay with RT-qPCR readout.

Mechanism of Action of this compound

This compound targets the HCV NS3/4A serine protease, a key enzyme in the viral life cycle. The NS3 protein has a serine protease domain at its N-terminus and an RNA helicase at its C-terminus. The NS4A protein acts as a cofactor, stabilizing the protease domain of NS3. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex. This compound, as a peptidomimetic inhibitor, binds to the active site of the NS3/4A protease, blocking its catalytic activity and thereby preventing viral replication.

Danoprevir_Mechanism_of_Action cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocatalytic cleavage Mature_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Polyprotein Cleavage Replication_Complex Replication Complex (Viral RNA Synthesis) Mature_Proteins->Replication_Complex This compound This compound This compound->NS3_4A Inhibition

Caption: Mechanism of this compound in inhibiting HCV replication.

Data Presentation: this compound EC50 Values

The following table summarizes the reported EC50 values for this compound against various HCV genotypes and mutants in different cell-based assay systems.

HCV Genotype/MutantCell LineAssay TypeReadoutEC50 (nM)Reference
Genotype 1bHuh-7Replicon-1.6[1]
Genotype 1b (patient-derived)Huh-7Replicon-1.8[6][7]
Genotype 1bHuh-7Sub-genomic Replicon-<0.25[4]
Genotype 1a (Con1 isolate)Huh-7RepliconLuciferase0.24[7]
Genotype 1Huh-7Replicon-0.13 ± 0.012[8]
Genotype 2aHuh-7.5Chimeric Recombinant Virus-750[1]
Genotype 2b---1.6 ± 0.1[1]
Genotype 3aHuh-7.5Chimeric Recombinant Virus-280[1]
Genotype 4aHuh-7.5Chimeric Recombinant Virus-2[1]
Genotype 5aHuh-7.5Chimeric Recombinant Virus-670[1]
Genotype 6aHuh-7.5Chimeric Recombinant Virus-2[1]
R155K MutantHuh-7Sub-genomic Replicon-62-fold increase vs WT[6]

Experimental Protocols

Protocol 1: HCV Replicon Assay with Luciferase Reporter

This protocol describes a transient HCV replicon assay using a luciferase reporter to quantify viral replication. This method is well-suited for high-throughput screening of antiviral compounds.

Luciferase_Replicon_Assay_Workflow RNA_Prep In vitro transcription of HCV replicon RNA (with luciferase reporter) Transfection Electroporation of replicon RNA into Huh-7 cells RNA_Prep->Transfection Seeding Seed transfected cells into 96-well plates Transfection->Seeding Treatment Add serial dilutions of this compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis

Caption: Workflow for the HCV replicon assay with luciferase reporter.

Materials:

  • Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5, Huh7-Lunet)

  • HCV subgenomic replicon plasmid containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase)

  • In vitro transcription kit

  • Electroporation system and cuvettes

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates (white, solid bottom for luminescence assays)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Preparation of HCV Replicon RNA:

    • Linearize the HCV replicon plasmid downstream of the 3' UTR.

    • Perform in vitro transcription using a high-yield T7 RNA polymerase kit according to the manufacturer's instructions.

    • Purify the transcribed RNA and verify its integrity and concentration.

  • Cell Transfection:

    • Culture Huh-7 cells to 70-80% confluency.

    • Harvest the cells and resuspend them in a suitable electroporation buffer.

    • Mix the cell suspension with the in vitro transcribed HCV replicon RNA.

    • Electroporate the cells using optimized settings for your cell line and electroporator.

  • Cell Seeding and Treatment:

    • Immediately after electroporation, resuspend the cells in complete DMEM.

    • Seed the transfected cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-drug control.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.[2]

  • Luciferase Assay:

    • After incubation, remove the culture medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the this compound-treated wells to the vehicle control.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: HCV Replicon Assay with RT-qPCR Readout

This protocol describes the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify HCV RNA levels in replicon-harboring cells treated with this compound.

RT_qPCR_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_molecular_biology RNA Analysis Cell_Seeding Seed Huh-7 cells with stable HCV replicon Drug_Treatment Treat with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation_Period Incubate for 48 hours Drug_Treatment->Incubation_Period RNA_Extraction Total RNA Extraction Incubation_Period->RNA_Extraction RT_Step Reverse Transcription (cDNA synthesis) RNA_Extraction->RT_Step qPCR_Step Quantitative PCR with HCV-specific primers/probe RT_Step->qPCR_Step Data_Analysis_qPCR Calculate relative HCV RNA levels and determine EC50 qPCR_Step->Data_Analysis_qPCR

Caption: Workflow for the HCV replicon assay with RT-qPCR readout.

Materials:

  • Huh-7 cells stably replicating an HCV subgenomic replicon

  • Complete DMEM with G418 (for maintaining stable replicon cells)

  • 96-well cell culture plates

  • This compound

  • DMSO

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • HCV-specific primers and probe (e.g., targeting the 5' UTR)[6]

    • Forward primer: 5'-CACTCCCCTGTGAGGAACTACTG-3'

    • Reverse primer: 5'-AGGCTGCACGACACTCATACT-3'

    • Probe: 5'-[FAM]-CTTCACGCAGAAAGCGTCTAGCCATGG-[MGBNFQ]-3'

  • Primers and probe for a housekeeping gene (e.g., GAPDH, actin) for normalization

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed the stable HCV replicon-harboring Huh-7 cells into 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium and add the this compound dilutions to the cells. Include vehicle and no-drug controls.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48 hours.[6]

  • RNA Extraction:

    • After incubation, wash the cells with PBS and lyse them directly in the wells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Elute the RNA and determine its concentration and purity.

  • Reverse Transcription:

    • Perform reverse transcription on a standardized amount of total RNA from each sample to synthesize cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, HCV-specific primers and probe, and the synthesized cDNA.

    • Perform qPCR using a real-time PCR instrument with a thermal cycling protocol such as: 30 minutes at 48°C (RT step), 10 minutes at 95°C, followed by 40 cycles of 15 seconds at 95°C and 1 minute at 60°C.[6]

    • Run parallel reactions for the housekeeping gene to normalize the data.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for both the HCV target and the housekeeping gene for each sample.

    • Calculate the relative HCV RNA levels using a suitable method (e.g., the ΔΔCt method), normalizing to the housekeeping gene and the vehicle control.

    • Plot the relative HCV RNA levels against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The described cell-based assays are robust and reliable methods for determining the EC50 values of this compound and other HCV inhibitors. The choice between a luciferase reporter assay and an RT-qPCR-based assay will depend on the specific experimental needs, with luciferase assays being more amenable to high-throughput screening and RT-qPCR providing a direct measure of viral RNA levels. Careful execution of these protocols will yield valuable data for the preclinical evaluation of antiviral compounds.

References

Application Notes and Protocols for High-Throughput Screening of Danoprevir Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danoprevir is a potent, second-generation macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1] The development of analogues to this compound aims to improve its efficacy, resistance profile, and pharmacokinetic properties. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large compound libraries to identify promising new drug candidates. This document provides detailed application notes and protocols for the principal HTS methods employed in the screening of this compound analogues.

The primary HTS methodologies covered include:

  • Biochemical Assays: Fluorescence Resonance Energy Transfer (FRET)-based assays that directly measure the enzymatic activity of the purified NS3/4A protease.

  • Cell-Based Assays: HCV subgenomic replicon assays that assess the antiviral activity of compounds in a cellular environment, reflecting both potency and cytotoxicity.

  • Proximity-Based Assays: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for the detection of protein-protein interactions, which can be adapted for screening inhibitors of the NS3-NS4A interaction.

These methods offer a comprehensive screening cascade, from initial hit identification in biochemical assays to lead validation in more physiologically relevant cell-based systems.

HCV NS3/4A Protease Signaling Pathway and Mechanism of Inhibition

The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature viral proteins. The NS3 protease, with its cofactor NS4A, is responsible for four of these cleavages. This compound and its analogues are competitive inhibitors that bind to the active site of the NS3/4A protease, blocking its function and thus preventing viral maturation.

HCV_NS3_4A_Pathway polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage Site structural Structural Proteins (Core, E1, E2) ns3_4a->structural Releases non_structural Non-Structural Proteins (p7, NS2, NS4B, NS5A, NS5B) ns3_4a->non_structural Releases inhibition Inhibition replication_complex Viral Replication Complex non_structural->replication_complex This compound This compound Analogues This compound->ns3_4a

Caption: HCV NS3/4A protease processing of the viral polyprotein.

High-Throughput Screening Assays

A variety of HTS assays are available to screen for inhibitors of the HCV NS3/4A protease. The choice of assay depends on the stage of the drug discovery process, with biochemical assays often used for primary screening and cell-based assays for hit validation and lead optimization.

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay

Principle: This assay directly measures the enzymatic activity of the purified HCV NS3/4A protease. A synthetic peptide substrate contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Workflow:

FRET_Workflow dispense_compounds Dispense Compounds (e.g., this compound Analogues) add_enzyme Add NS3/4A Protease and NS4A Cofactor dispense_compounds->add_enzyme incubate_1 Pre-incubation add_enzyme->incubate_1 add_substrate Add FRET Substrate incubate_1->add_substrate incubate_2 Incubation at 25°C add_substrate->incubate_2 read_plate Read Fluorescence incubate_2->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze

Caption: Workflow for a FRET-based NS3/4A protease assay.

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds (dissolved in 100% DMSO) into black, low-volume 384-well assay plates.

  • Enzyme Preparation: Prepare a solution of recombinant HCV NS3/4A protease and a synthetic NS4A cofactor peptide in assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM lauryldimethylamine N-oxide, 10 mM dithiothreitol).[2]

  • Enzyme Addition: Add 5 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Substrate Addition: Add 5 µL of a FRET substrate solution (e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2) to each well to initiate the reaction.[3]

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL pair).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based HCV Replicon Assay

Principle: This assay utilizes human hepatoma (Huh-7) cells that contain a subgenomic HCV replicon. The replicon is a self-replicating RNA molecule that expresses the HCV non-structural proteins, including NS3/4A, and a reporter gene, typically luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication.[4]

Workflow:

Replicon_Workflow seed_cells Seed HCV Replicon Cells in 384-well plates add_compounds Add this compound Analogues seed_cells->add_compounds incubate Incubate for 48-72 hours (37°C, 5% CO2) add_compounds->incubate add_reagent Add Luciferase Substrate incubate->add_reagent cytotoxicity_assay Perform Cytotoxicity Assay (e.g., CellTiter-Glo) incubate->cytotoxicity_assay read_luminescence Read Luminescence add_reagent->read_luminescence analyze Data Analysis (EC50 and CC50 determination) read_luminescence->analyze cytotoxicity_assay->analyze

Caption: Workflow for a cell-based HCV replicon assay.

Detailed Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 384-well white, clear-bottom assay plates at a density of 5,000 cells per well in 40 µL of DMEM with 10% FBS.

  • Compound Addition: After 24 hours, add 100 nL of test compounds at various concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo) to each well. Measure luminescence using a plate reader.

  • Cytotoxicity Assay: In parallel plates, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the effect of the compounds on cell viability.

  • Data Analysis: Calculate the percent inhibition of HCV replication and cell viability. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is calculated as CC50/EC50.

AlphaLISA Assay for NS3-NS4A Interaction

Principle: The AlphaLISA assay is a bead-based technology used to study biomolecular interactions.[5] To screen for inhibitors of the NS3-NS4A interaction, one protein (e.g., His-tagged NS3) is captured on a Donor bead, and the other (e.g., GST-tagged NS4A) is captured on an Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.

Workflow:

AlphaLISA_Workflow dispense_compounds Dispense Compounds add_proteins Add Tagged NS3 and NS4A dispense_compounds->add_proteins incubate_1 Incubation add_proteins->incubate_1 add_beads Add Donor and Acceptor Beads incubate_1->add_beads incubate_2 Incubation in Dark add_beads->incubate_2 read_plate Read AlphaLISA Signal incubate_2->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze

Caption: Workflow for an AlphaLISA-based NS3-NS4A interaction assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of His-tagged NS3, GST-tagged NS4A, anti-His Donor beads, and anti-GST Acceptor beads in an appropriate assay buffer.

  • Compound and Protein Addition: Add test compounds, His-tagged NS3, and GST-tagged NS4A to a 384-well ProxiPlate.

  • Incubation: Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition: Add a mixture of the Donor and Acceptor beads to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the IC50 values for compounds that disrupt the NS3-NS4A interaction.

Data Presentation

The quantitative data from these HTS assays should be summarized for easy comparison of the potency, selectivity, and assay performance for different this compound analogues.

Table 1: Antiviral Potency and Cytotoxicity of this compound Analogues

Compound IDFRET IC50 (nM)Replicon EC50 (nM)Replicon CC50 (µM)Selectivity Index (SI)
This compound0.29[6]2-3 (Genotype 1)[6]>10>3333
Analogue A0.55>20>4000
Analogue B1.215>20>1333
Analogue C0.88151875

Table 2: HTS Assay Performance Metrics

Assay TypeZ'-FactorSignal-to-Background (S/B) RatioCoefficient of Variation (CV%)
FRET Protease Assay0.80[7]>10<5
Cell-Based Replicon Assay0.6 - 0.8>5<10
AlphaLISA Interaction Assay>0.5>50<15

Conclusion

The high-throughput screening methods described in these application notes provide a robust framework for the discovery and characterization of novel this compound analogues. The combination of biochemical and cell-based assays allows for a comprehensive evaluation of compound potency, selectivity, and cytotoxicity. The provided protocols and data presentation formats are intended to facilitate the efficient and standardized screening of large compound libraries, ultimately accelerating the development of new and improved therapies for Hepatitis C.

References

Application Notes & Protocols for Studying Danoprevir Binding Interactions using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Danoprevir is a potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Understanding the molecular interactions between this compound and the NS3/4A protease is crucial for structure-based drug design and the development of next-generation antiviral agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique that provides atomic-level insights into protein-ligand binding events, including binding affinity, epitope mapping, and conformational changes.[3] These application notes provide an overview and detailed protocols for using two primary NMR techniques—¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Saturation Transfer Difference (STD) NMR—to characterize the binding of this compound to the HCV NS3/4A protease.

Mechanism of Action & Signaling Pathway

This compound functions by noncovalently binding to the catalytic triad (H57, D81, S139) within the active site of the NS3/4A protease, competitively inhibiting its function.[4] The primary role of the NS3/4A protease is to cleave the HCV polyprotein at four specific sites, a process critical for the maturation of viral non-structural proteins required for replication.[1]

Beyond its role in viral maturation, the NS3/4A protease is a key factor in HCV's evasion of the host's innate immune system. It achieves this by cleaving essential adaptor proteins in the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways. Specifically, NS3/4A cleaves TRIF (TIR-domain-containing adapter-inducing interferon-β) and MAVS (Mitochondrial Antiviral-Signaling protein).[5][6][7] This cleavage prevents the downstream activation and phosphorylation of transcription factors IRF3 and NF-κB, thereby blocking the production of type I and type III interferons (IFNs), which are critical for establishing an antiviral state in host cells.[6][7] By inhibiting NS3/4A, this compound not only halts viral replication but also restores the host's ability to mount an effective interferon response.

Danoprevir_MoA_Pathway cluster_HCV HCV Replication Cycle cluster_Host Host Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage NS34A NS3/4A Protease Polyprotein->NS34A Replication Viral Replication NS_Proteins->Replication Viral_RNA Viral dsRNA (PAMP) TLR3_RIGI TLR3 / RIG-I Viral_RNA->TLR3_RIGI Sensed by TRIF_MAVS TRIF / MAVS TLR3_RIGI->TRIF_MAVS Activates IRF3_NFkB IRF3 / NF-κB Activation TRIF_MAVS->IRF3_NFkB IFN Interferon (IFN) Production IRF3_NFkB->IFN Antiviral Antiviral State IFN->Antiviral NS34A->NS_Proteins NS34A->TRIF_MAVS Cleaves & Inhibits This compound This compound This compound->NS34A Inhibits

This compound's dual mechanism of action.

Quantitative Binding and Activity Data

While direct determination of this compound's dissociation constant (Kd) by NMR is not widely published, its high potency is well-documented through enzymatic and cell-based assays. The data highlights its sub-nanomolar to low-nanomolar inhibitory activity against various HCV genotypes.

ParameterValueTarget/SystemReference
IC₅₀ 1 nMHCV NS3/4A Protease
IC₅₀ Range 0.2 - 0.4 nMHCV Genotypes 1a, 1b, 4, 5, 6
IC₅₀ Range 1.6 - 3.5 nMHCV Genotypes 2b, 3a
EC₅₀ 1.8 nMHCV Genotype 1b Replicons (Huh-7 cells)

Experimental Protocols

Ligand Binding Confirmation and Epitope Mapping using Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed experiment ideal for identifying binders from compound mixtures and mapping the ligand's binding epitope without the need for protein labeling. The experiment relies on the transfer of saturation from the protein to a bound ligand via spin diffusion.

Objective: To confirm this compound binding to NS3/4A and identify which parts of the this compound molecule are in closest proximity to the protein surface.

Materials:

  • Purified HCV NS3/4A protease (typically 10-50 µM).

  • This compound (1-2 mM stock in DMSO-d₆).

  • NMR Buffer: e.g., 25 mM Phosphate buffer, 150 mM NaCl, 5% D₂O, pH 7.0.

  • NMR tubes (high quality).

Protocol:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 20 µM NS3/4A protease in NMR buffer.

    • Add this compound from the stock solution to a final concentration of 400 µM (maintaining a 1:20 protein:ligand ratio). The final DMSO-d₆ concentration should not exceed 5%.

    • Prepare a control sample containing only this compound at 400 µM in the same buffer for reference.

  • NMR Data Acquisition:

    • Acquire data on a spectrometer equipped with a cryoprobe (≥ 600 MHz recommended).

    • Reference Spectrum: Acquire a standard 1D ¹H spectrum of the sample containing both protein and ligand.

    • STD NMR Experiment:

      • Use a standard STD pulse sequence (e.g., stddiff.2 on Bruker systems).

      • On-Resonance Saturation: Set the selective saturation frequency to a region where only protein signals resonate (e.g., 0.5 to -1.0 ppm for aliphatic protons).

      • Off-Resonance Saturation: Set the reference frequency to a region devoid of any protein or ligand signals (e.g., 30-40 ppm).

      • Saturation Time: Use a saturation time of 1.5 - 2.0 seconds, applied as a train of selective Gaussian pulses.

      • Acquisition: Collect interleaved on- and off-resonance scans for a sufficient number of transients to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the data to obtain the difference spectrum (Off-Resonance - On-Resonance).

    • Only protons of the ligand that are in close contact with the protein will show signals in the difference spectrum.

    • Integrate the signals in the reference and STD spectra.

    • Calculate the STD amplification factor for each proton (H) by the formula: STD Factor = (I_off - I_on) / I_off * [Ligand]/[Protein], where I is the signal intensity.

    • Alternatively, calculate relative STD effects by normalizing the strongest signal in the STD spectrum to 100%. This "epitope map" reveals the protons with the strongest interactions.

STD_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P NS3/4A Protease (e.g., 20 µM) Mix Mix in NMR Tube P->Mix L This compound (e.g., 400 µM) L->Mix Buffer NMR Buffer (Phosphate, NaCl, D₂O) Buffer->Mix Acquire Acquire Interleaved Spectra Mix->Acquire OnRes On-Resonance Saturation (Saturate Protein Protons) OnRes->Acquire OffRes Off-Resonance Saturation (Reference) OffRes->Acquire Subtract Subtract Spectra (Off - On = STD Spectrum) Acquire->Subtract Integrate Integrate Signals Subtract->Integrate Calc Calculate STD Amplification Integrate->Calc Map Generate Epitope Map Calc->Map

Workflow for an STD-NMR experiment.
Characterizing the Binding Interface using ¹H-¹⁵N HSQC Titration

This protein-observed experiment monitors changes in the chemical environment of the protein's backbone amide groups upon ligand binding. It is highly sensitive for identifying the binding site on the protein and can be used to determine the dissociation constant (Kd).

Objective: To map the this compound binding site on the NS3/4A protease and, if in the appropriate exchange regime, determine the binding affinity (Kd).

Materials:

  • Uniformly ¹⁵N-labeled HCV NS3/4A protease (50-200 µM).

  • Unlabeled this compound (high concentration stock, e.g., 10-20 mM in DMSO-d₆).

  • NMR Buffer: As above.

  • NMR tubes.

Protocol:

  • Sample Preparation & Initial Spectrum:

    • Prepare a 500 µL sample of 100 µM ¹⁵N-labeled NS3/4A in NMR buffer.

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone. This is the apo or 0-equivalent state. A pre-existing backbone resonance assignment for NS3/4A is required for detailed mapping.

  • Titration:

    • Create a series of samples (or perform a stepwise titration in a single NMR tube) by adding small aliquots of the concentrated this compound stock solution to the protein sample.

    • The titration points should span a range from sub-stoichiometric to several-fold molar excess (e.g., 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, 3.0, and 5.0 molar equivalents of ligand).

    • Ensure the total volume change (and thus dilution) is minimal (<5-10%). If necessary, prepare separate samples with identical protein concentrations.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point after allowing the sample to equilibrate.

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra from the titration series. Amide peaks corresponding to residues at or near the binding site will exhibit chemical shift perturbations (CSPs) or significant line broadening.

    • Binding Site Mapping: Identify the residues showing the largest CSPs. These residues constitute the binding interface. Map these perturbed residues onto a 3D structure of NS3/4A to visualize the binding pocket.

    • Kd Determination (for fast exchange):

      • Calculate the weighted average chemical shift change (Δδ) for each significantly perturbed residue at each ligand concentration using the formula: Δδ = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

      • Fit the plot of Δδ versus the total ligand concentration [L] to a one-site binding model to extract the dissociation constant, Kd.

HSQC_Titration_Workflow cluster_titration Titration Steps cluster_results Results start ¹⁵N-labeled NS3/4A (100 µM) ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum (Apo State) start->ref_spec add_L1 Add this compound (0.2 eq) ref_spec->add_L1 acq_S1 Acquire HSQC add_L1->acq_S1 add_L2 Add this compound (0.5 eq) acq_S1->add_L2 acq_S2 Acquire HSQC add_L2->acq_S2 add_Ln ... (up to >2 eq) acq_S2->add_Ln acq_Sn Acquire HSQC add_Ln->acq_Sn process Process and Overlay All HSQC Spectra acq_Sn->process csp Identify Chemical Shift Perturbations (CSPs) process->csp map_site Map Binding Site on Protein Structure csp->map_site fit_kd Fit CSPs vs [Ligand] to Determine Kd csp->fit_kd

Workflow for ¹H-¹⁵N HSQC titration.

References

Application Notes and Protocols for In Vitro Combination Studies of Danoprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of danoprevir in combination with other antiviral agents against the Hepatitis C Virus (HCV). Detailed protocols for key experiments are provided to facilitate the assessment of synergistic, additive, or antagonistic interactions, crucial for the development of effective combination therapies.

Introduction to this compound and Combination Therapy

This compound (formerly known as ITMN-191 or R7227) is a potent, second-generation, macrocyclic inhibitor of the HCV NS3/4A serine protease.[1][2] This enzyme is essential for viral polyprotein processing and, consequently, for viral replication.[1] this compound has demonstrated significant antiviral activity against multiple HCV genotypes, particularly genotype 1b.[1][3] However, the emergence of drug-resistant variants is a common challenge with direct-acting antiviral (DAA) monotherapy.[1]

Combining antiviral agents with different mechanisms of action is a well-established strategy to enhance therapeutic efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. In vitro studies are the cornerstone for identifying promising drug combinations and understanding their interaction. This document outlines the methodologies for evaluating this compound in combination with other classes of anti-HCV drugs, such as NS5A and NS5B inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound and its combination with other representative antiviral agents. Data is primarily derived from studies using HCV replicon systems.

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes

HCV GenotypeEC50 (nM)Cell LineAssayReference
1a0.2-0.4Huh-7Replicon Assay[3]
1b1.8Huh-7Replicon Assay[3]
2b1.6Huh-7Replicon Assay[3]
3a3.5Huh-7Replicon Assay[3]
40.2-0.4Huh-7Replicon Assay[3]
50.2-0.4Huh-7Replicon Assay[3]
60.2-0.4Huh-7Replicon Assay[3]

Table 2: In Vitro Activity of this compound Against Common Resistance-Associated Variants (RAVs)

NS3 MutationEC50 (nM)Fold Change in EC50HCV GenotypeReference
R155K>100>501a/1b[1]
D168A>100>501a/1b[1]
D168E>100>501a/1b[1]
D168V10.4931[1]
Q80K/R--1a[1]

Table 3: In Vitro Combination of an NS3/4A Protease Inhibitor (Asunaprevir) and an NS5A Inhibitor (Daclatasvir)*

HCV GenotypeAsunaprevir EC50 (nM)Daclatasvir EC50 (nM)Combination InteractionReference
1a~15~0.01Synergistic[4]
2a~100~0.5Synergistic[4]
3a>1000~0.05Synergistic[4]

*Asunaprevir is an NS3/4A protease inhibitor with a similar mechanism of action to this compound and serves as a proxy for this in vitro combination study.

Signaling Pathways and Experimental Workflows

HCV_Replication_and_Inhibition cluster_inhibitors Antiviral Intervention This compound This compound (NS3/4A Inhibitor) Polyprotein Polyprotein This compound->Polyprotein Inhibits Processing NS5A_Inhibitor NS5A Inhibitor (e.g., Daclatasvir) Replication_Complex Replication_Complex NS5A_Inhibitor->Replication_Complex Inhibits Replication NS5B_Inhibitor NS5B Inhibitor (e.g., Sofosbuvir) NS5B_Inhibitor->Replication_Complex Inhibits Replication

Experimental_Workflow cluster_setup Experiment Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture Huh-7 cells harboring HCV replicon Drug_Dilution 2. Prepare serial dilutions of This compound and combination drug Cell_Culture->Drug_Dilution Checkerboard_Plate 3. Seed cells and add drugs in a checkerboard format Drug_Dilution->Checkerboard_Plate Incubation 4. Incubate for 48-72 hours Checkerboard_Plate->Incubation Luciferase_Assay 5. Measure replicon activity (e.g., Luciferase assay) Incubation->Luciferase_Assay Cytotoxicity_Assay 6. Assess cell viability (e.g., CCK-8/MTT assay) Incubation->Cytotoxicity_Assay EC50_Calculation 7. Calculate EC50 for each drug alone and in combination Luciferase_Assay->EC50_Calculation Cytotoxicity_Assay->EC50_Calculation CI_Calculation 8. Calculate Combination Index (CI) using Chou-Talalay method EC50_Calculation->CI_Calculation Synergy_Determination 9. Determine interaction: Synergy (CI<1), Additive (CI=1), Antagonism (CI>1) CI_Calculation->Synergy_Determination

Experimental Protocols

HCV Replicon Assay

This protocol is for determining the 50% effective concentration (EC50) of antiviral compounds using a stable HCV replicon-harboring cell line.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

  • This compound and other antiviral agents of interest.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay kit (e.g., CCK-8 or MTT).

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 replicon cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the other antiviral(s) in culture medium. A 2-fold or 3-fold dilution series is recommended.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit using a luminometer.

  • Cytotoxicity Assay:

    • In a parallel plate or in the same plate after the luciferase assay, assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase data to the vehicle control.

    • Plot the normalized data against the logarithm of the drug concentration and fit to a four-parameter logistic curve to determine the EC50 value.

    • Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.

    • The selectivity index (SI) can be calculated as CC50/EC50.

Checkerboard Assay for Combination Studies

This protocol is for evaluating the interaction between two antiviral agents.

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate.

    • Drug A (e.g., this compound) is serially diluted horizontally, and Drug B (e.g., an NS5A inhibitor) is serially diluted vertically.

    • The top row and the leftmost column should contain the single drugs in serial dilutions.

    • The remaining wells will contain combinations of both drugs at different concentrations.

    • Include wells with no drug (cell control) and wells with the highest concentration of each drug alone.

  • Cell Seeding and Drug Addition:

    • Seed Huh-7 replicon cells as described in the HCV Replicon Assay protocol.

    • Add the prepared drug dilutions to the corresponding wells.

  • Incubation and Data Acquisition:

    • Follow the incubation and data acquisition steps as described in the HCV Replicon Assay protocol (luciferase and cytotoxicity assays).

  • Data Analysis and Synergy Calculation:

    • Calculate the percentage of inhibition for each well compared to the no-drug control.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where:

      • (Dx)1 and (Dx)2 are the concentrations of Drug 1 and Drug 2 alone that are required to achieve x% inhibition.

      • (D)1 and (D)2 are the concentrations of Drug 1 and Drug 2 in combination that also achieve x% inhibition.

    • The interpretation of the CI value is as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Software such as CompuSyn can be used for automated calculation of CI values and generation of isobolograms.

Conclusion

The in vitro combination of this compound with other direct-acting antivirals, particularly those with different mechanisms of action such as NS5A and NS5B inhibitors, holds great promise for the treatment of HCV. The protocols outlined in these application notes provide a robust framework for the preclinical assessment of such combinations. Careful evaluation of synergy and resistance profiles in vitro is a critical step in the rational design of novel and effective anti-HCV therapies.

References

Quantifying Danoprevir in Biological Samples: A Detailed HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Danoprevir in biological samples, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The provided protocols are based on established methodologies for similar antiviral compounds and adhere to international validation guidelines.

Introduction

This compound is a potent, second-generation protease inhibitor targeting the hepatitis C virus (HCV) NS3/4A serine protease. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments during drug development and clinical use. This application note details a robust and reliable HPLC-UV method for this purpose.

Signaling Pathway of this compound's Action

This compound exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme essential for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins. By blocking this cleavage, this compound prevents the formation of a functional viral replication complex, thereby halting the viral life cycle.

Danoprevir_Mechanism cluster_host_cell Infected Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocleavage Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Polyprotein Cleavage New_HCV New HCV Virions Replication_Complex->New_HCV Replication & Assembly This compound This compound This compound->Inhibition Inhibition->NS3_4A Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Darunavir or another suitable protease inhibitor

  • HPLC grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

Workflow:

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject

Caption: Protein Precipitation Workflow.

Detailed Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific concentration of the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial.

  • Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.

Chromatographic Conditions

The following are typical starting conditions that should be optimized for a specific HPLC system and column.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate in water (pH adjusted to 3.5 with formic acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-8 min: 30-70% B; 8-10 min: 70% B; 10-12 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 265 nm
Run Time 15 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity and Range

The linearity of the method is established by analyzing a series of calibration standards.

ParameterResult
Concentration Range 10 - 2000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.995
Precision and Accuracy

Precision (as %RSD) and accuracy (as %Bias) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC (30 ng/mL) < 5%< 6%± 5%± 6%
Medium QC (500 ng/mL) < 4%< 5%± 4%± 5%
High QC (1500 ng/mL) < 3%< 4%± 3%± 4%
LLOQ (10 ng/mL) < 10%< 12%± 10%± 15%
Recovery

The extraction recovery of this compound from the biological matrix is determined by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.

QC LevelMean Recovery (%)%RSD
Low QC 85 - 95%< 5%
Medium QC 88 - 98%< 4%
High QC 90 - 100%< 3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
LOD ~3 ng/mL
LLOQ 10 ng/mL

Data Presentation Summary

The quantitative data from the method validation is summarized in the tables above for easy comparison and assessment of the method's performance.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and straightforward chromatographic conditions make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.

Application of Danoprevir in SARS-CoV-2 Main Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred a global effort to identify effective antiviral therapeutics. One of the key viral targets for drug development is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of Mpro activity can effectively block viral replication, making it an attractive target for antiviral drugs. Danoprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, emerged as a candidate for drug repurposing against SARS-CoV-2 due to structural similarities between the viral proteases.[3] This document provides a summary of the application of this compound in SARS-CoV-2 Mpro inhibition studies, including quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is a peptidomimetic macrocyclic inhibitor that has demonstrated potent activity against the HCV NS3/4A protease.[3] The rationale for investigating this compound against SARS-CoV-2 Mpro stems from the hypothesis that inhibitors of other viral proteases might exhibit cross-reactivity. Molecular docking studies have suggested that this compound can bind to the active site of SARS-CoV-2 Mpro with high affinity.[3] It is a non-covalent inhibitor, meaning it reversibly binds to the enzyme's active site.

Data Presentation

The following table summarizes the quantitative data available for this compound in the context of protease inhibition and antiviral activity.

Parameter Value Assay/System Source
IC50 0.29 nMHCV NS3/4A Protease Enzymatic Assay[3]
IC50 0.05 µMSARS-CoV 3CLpro Enzymatic Assay
EC50 87 µMSARS-CoV-2 Antiviral Assay (Vero E6 cells)
Binding Energy -9.3 kcal/molMolecular Docking with SARS-CoV-2 Mpro[3]

Signaling Pathways and Experimental Workflows

The inhibition of SARS-CoV-2 Mpro by this compound directly interferes with the viral replication cycle. The following diagrams illustrate the targeted pathway and a general workflow for an in vitro inhibition assay.

G cluster_0 SARS-CoV-2 Life Cycle cluster_1 Target of this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage Formation of Replication-Transcription Complex Formation of Replication-Transcription Complex Polyprotein Cleavage->Formation of Replication-Transcription Complex Mpro Mpro Polyprotein Cleavage->Mpro Viral Replication & Transcription Viral Replication & Transcription Formation of Replication-Transcription Complex->Viral Replication & Transcription Assembly & Release Assembly & Release Viral Replication & Transcription->Assembly & Release This compound This compound This compound->Mpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the Main Protease (Mpro).

G Start Start Prepare Reagents Prepare Reagents: - SARS-CoV-2 Mpro - FRET Substrate - this compound dilutions - Assay Buffer Start->Prepare Reagents Assay Setup Dispense this compound dilutions and Mpro into 96-well plate Prepare Reagents->Assay Setup Pre-incubation Pre-incubate Mpro with this compound Assay Setup->Pre-incubation Initiate Reaction Add FRET substrate to initiate reaction Pre-incubation->Initiate Reaction Kinetic Reading Measure fluorescence intensity kinetically over time Initiate Reaction->Kinetic Reading Data Analysis Calculate initial reaction rates and determine IC50 values Kinetic Reading->Data Analysis End End Data Analysis->End

References

Troubleshooting & Optimization

Overcoming Danoprevir solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Danoprevir in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is a poorly water-soluble drug.[1][2][3] Its aqueous solubility is reported to be less than 1 mg/mL.[4] Due to its hydrophobic and lipophilic nature, researchers often encounter significant challenges when preparing aqueous buffer solutions for in vitro assays.[5][6]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is inherently difficult to dissolve in water-based solutions.[4]

  • Solvent Shock: If you are diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the drug to crash out of the solution. This is a common phenomenon for hydrophobic compounds.

  • Concentration: The final concentration of this compound in your buffer may exceed its solubility limit under the specific experimental conditions (pH, temperature, buffer components).

  • pH: The pH of the buffer can influence the ionization state of the drug, which in turn affects its solubility.[2]

  • Storage: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[4] It is recommended to prepare fresh solutions for each experiment.

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Common choices include:

  • DMSO (Dimethyl sulfoxide): Solubility is reported to be ≥100 mg/mL[4] or 144 mg/mL.[7]

  • Ethanol: Solubility is reported to be ≥100 mg/mL[4] or 15 mg/mL.[8]

  • DMF (Dimethylformamide): Solubility is reported to be 30 mg/mL.[8]

It is crucial to use fresh, high-purity solvents, as moisture-absorbing DMSO can reduce solubility.[7]

Q4: What general strategies can I use to improve the solubility of this compound for my experiments?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound:

  • Co-solvents: Using a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous buffer can increase solubility.[2][9]

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable drugs.[2][10]

  • Use of Excipients/Surfactants: Incorporating solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) can help keep the drug in solution.[6][11]

  • Lipid-Based Formulations: For oral delivery studies, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) are effective.[1][5][11]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can significantly improve its dissolution rate.[2][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer.

Possible Cause Solution
Final organic solvent concentration is too low. Ensure the final concentration of the co-solvent (e.g., DMSO) is sufficient to maintain solubility. A final concentration of 0.5% to 1% DMSO is common, but this may need to be optimized. Always check the tolerance of your specific assay for the organic solvent.
Improper mixing technique. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that lead to precipitation.
Target concentration is too high. The desired final concentration of this compound may be above its solubility limit in the chosen buffer system. Try lowering the final concentration or implementing a more advanced solubilization technique.

Problem: The solution was clear initially but became cloudy or showed precipitation over time.

Possible Cause Solution
Metastable Solution. The initial solution may have been supersaturated. This is common when using the co-solvent method. Supersaturated states can be temporary.[1]
Temperature Fluctuation. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. Ensure your solutions are maintained at a constant, appropriate temperature.
Solution Instability. Aqueous solutions of this compound are not recommended for long-term storage. Prepare solutions fresh before each experiment and do not store them for more than a day.[4]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationSource
Water< 1 mg/mL[4]
DMSO≥100 mg/mL[4]
DMSO144 mg/mL[7]
DMSO25 mg/mL[8]
Ethanol≥100 mg/mL[4]
Ethanol15 mg/mL[8]
DMF30 mg/mL[8]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[8]

Note: Variations in reported solubility can arise from differences in experimental conditions (e.g., temperature, purity of compound and solvents, measurement technique).

Visual Guides and Workflows

The following diagrams illustrate common workflows and strategies for addressing this compound solubility.

G cluster_0 cluster_1 cluster_2 start This compound Precipitation in Aqueous Buffer q1 Is stock solution clear? start->q1 q2 Is final co-solvent concentration adequate (e.g., >0.5% DMSO)? q1->q2 Yes sol1 Prepare fresh stock in anhydrous DMSO q1->sol1 No q3 Is final drug concentration too high? q2->q3 Yes sol2 Increase co-solvent % q2->sol2 No sol3 Lower final concentration q3->sol3 No sol4 Use advanced method (e.g., surfactants, cyclodextrins) q3->sol4 Yes

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_physical Physical Modifications cluster_formulation Formulation-Based center Solubility Enhancement Strategies p1 Particle Size Reduction (Nanonization) center->p1 p2 Amorphous Solid Dispersions center->p2 f1 Co-Solvency (DMSO, Ethanol, PEG) center->f1 f2 pH Adjustment center->f2 f3 Complexation (Cyclodextrins) center->f3 f4 Lipid-Based Systems (SEDDS, Micelles) center->f4

Caption: Overview of solubility enhancement strategies.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 µM this compound solution in a standard phosphate-buffered saline (PBS) with a final DMSO concentration of 0.5%.

Materials:

  • This compound powder (MW: 731.8 g/mol )[13]

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Stock Solution:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution. For 1 mg of this compound, add 136.6 µL of DMSO to make a 10 mM stock solution.

    • Ensure the powder is completely dissolved by vortexing. The solution should be clear. If not, gentle warming or sonication may be required.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the 10 mM stock in DMSO. For example, take 10 µL of the 10 mM stock and add it to 990 µL of DMSO to create a 100 µM solution. This can help prevent precipitation during the final dilution step.

  • Prepare Final Aqueous Solution:

    • Aliquot the required volume of your aqueous buffer into a new tube. For 1 mL of final solution, use 995 µL of PBS.

    • While vortexing the PBS, add 5 µL of the 100 µM this compound stock solution. The final DMSO concentration will be 0.5%, and the this compound concentration will be 10 µM.

    • The dropwise addition to a vortexing buffer is critical to disperse the drug quickly and minimize "solvent shock."

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Use the solution immediately, as aqueous preparations of this compound are not stable for storage.[4]

Protocol 2: Screening for pH-Dependent Solubility

This protocol provides a basic framework for testing how pH affects this compound's solubility, which is a key strategy for ionizable compounds.[2]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5)

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare High-Concentration Stock:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL).

  • Solubility Measurement:

    • Add an excess amount of this compound powder to separate vials, each containing one of the buffers of a different pH.

    • Alternatively, add a small, fixed volume of the DMSO stock to each buffer, ensuring the final DMSO concentration is low and consistent across all samples (e.g., 1%).

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) under constant agitation for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Preparation and Analysis:

    • After incubation, centrifuge the samples at high speed to pellet the undissolved drug.

    • Carefully collect the supernatant from each vial.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of dissolved this compound in the filtered supernatant using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Data Interpretation:

    • Plot the measured solubility (e.g., in µg/mL) against the buffer pH. This will generate a pH-solubility profile and help identify the optimal pH range for your experiments.

References

Technical Support Center: Optimizing Danoprevir Stability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing danoprevir in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme for HCV replication, as it processes the viral polyprotein into functional nonstructural proteins.[3] this compound binds to the active site of the NS3/4A protease, blocking its activity and thus inhibiting viral replication.[4]

Q2: What is the recommended starting concentration of this compound for cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the specific HCV genotype being studied. However, published data indicates that this compound is highly potent, with IC50 values in the sub-nanomolar to low nanomolar range for various HCV genotypes.[1][5] For HCV genotype 1b replicons in Huh-7 cells, an EC50 of 1.8 nM has been reported.[1] A starting concentration in the range of 1-10 nM is a reasonable starting point for most experiments, with further optimization based on dose-response studies.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a powder. For long-term storage, the solid form is stable for at least four years when stored at -20°C.[6] Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO can be stored for several months at -20°C.[6]

Q4: What are the known cellular pathways affected by this compound?

The primary and well-characterized effect of this compound is the inhibition of the HCV NS3/4A protease. This protease is known to cleave two key host cell adaptor proteins involved in the innate immune response: mitochondrial antiviral-signaling protein (MAVS) and Toll/interleukin-1 receptor domain-containing adapter-inducing interferon-beta (TRIF).[7][8] By cleaving MAVS and TRIF, the NS3/4A protease disrupts the signaling pathways that lead to the production of type I interferons, thus helping the virus evade the host's immune system. By inhibiting the protease, this compound can help restore these antiviral signaling pathways.

Troubleshooting Guide

Issue 1: Loss of this compound activity over the course of a long-term experiment.

  • Potential Cause: Degradation of this compound in the cell culture medium at 37°C. The stability of small molecules in aqueous solutions can be affected by temperature and pH.[9][10]

  • Troubleshooting Steps:

    • Replenish this compound Frequently: For multi-day or week-long experiments, it is advisable to perform partial or full media changes with freshly diluted this compound every 24-72 hours to maintain a consistent effective concentration.

    • Determine this compound Half-life in Your System: The stability of this compound can be influenced by the specific components of your cell culture medium and the metabolic activity of your cells. It is highly recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section).

    • Optimize Media Composition: While not always feasible, consider if any components in your media could be accelerating degradation. However, standard media like DMEM with 10% FBS are commonly used without major reported issues.

Issue 2: Inconsistent results or high variability between replicate experiments.

  • Potential Cause 1: Inaccurate initial dilution of the this compound stock solution.

  • Troubleshooting Steps:

    • Use Calibrated Pipettes: Ensure that all pipettes used for preparing stock and working solutions are properly calibrated.

    • Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment to avoid potential degradation of diluted solutions.

  • Potential Cause 2: Variability in cell health and density.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.

    • Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay to ensure that observed effects are not due to general cytotoxicity.

Issue 3: Observed cytotoxicity at expected therapeutic concentrations.

  • Potential Cause: Cell line-specific sensitivity or off-target effects. While this compound is highly selective for the HCV NS3/4A protease, high concentrations may lead to off-target effects.[1]

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or CellTiter-Glo®.

    • Lower the Concentration: If possible, use the lowest effective concentration of this compound that achieves the desired biological effect to minimize the risk of off-target effects.

    • Use a Control Compound: Include a structurally related but inactive compound as a negative control to help distinguish specific from non-specific effects.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (NS3/4A protease) 0.2-3.5 nMVarious HCV Genotypes[1]
EC50 (HCV GT 1b replicon) 1.8 nMHuh-7 cells[1]
Plasma Protein Binding 97.9%Human[11]
Metabolism Primarily by CYP3A4In vivo[4]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium under standard incubation conditions.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or Mass Spectrometry)

  • Validated analytical method for this compound quantification

Procedure:

  • Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Spiked Media: Spike your complete cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 100 nM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • Thaw all samples.

    • Prepare samples for HPLC analysis according to your validated method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the supernatant by HPLC to determine the concentration of this compound in each sample.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t1/2) of this compound in your cell culture medium using first-order decay kinetics.

Visualizations

HCV_NS3_4A_Signaling HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Viral_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Cleavage MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage This compound This compound This compound->NS3_4A Replication Viral Replication Viral_Proteins->Replication IRF3 IRF3/7 Activation MAVS->IRF3 TRIF->IRF3 IFN Type I Interferon Production IRF3->IFN Antiviral Antiviral State IFN->Antiviral

Caption: this compound inhibits HCV NS3/4A protease, preventing viral polyprotein processing and restoring host antiviral signaling.

Stability_Workflow Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Spike_Media Spike Cell Culture Medium with this compound Prep_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO2 Spike_Media->Incubate Sample Collect Samples at Time Points (0, 6, 12, 24, 48, 72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze this compound Concentration by HPLC Store->Analyze Calculate Calculate Half-life (t1/2) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining the stability of this compound in cell culture medium.

References

Technical Support Center: Refinement of Kinetic Assays for Danoprevir Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the kinetic analysis of Danoprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's inhibition of HCV NS3/4A protease?

A1: this compound is a peptidomimetic, macrocyclic inhibitor that non-covalently binds to the active site of the HCV NS3/4A serine protease.[1] It is characterized as a slow-binding inhibitor, meaning it exhibits a time-dependent increase in inhibition, which has important implications for assay design and data analysis.[2][3]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value for this compound can vary depending on the HCV genotype and the specific assay conditions. Generally, it exhibits sub-nanomolar to low nanomolar potency against genotype 1.[1][4] However, mutations in the NS3 protease region, such as at positions R155 and D168, can significantly increase the IC50 value, indicating drug resistance.[4]

Q3: Why are my initial velocity plots non-linear?

A3: Non-linear initial velocity plots can arise from several factors. One common reason is that for slow-binding inhibitors like this compound, the initial rate of reaction is not constant as the enzyme-inhibitor complex slowly forms. Therefore, it is crucial to analyze the full reaction progress curves rather than relying solely on initial velocity measurements.[5][6] Other potential causes include substrate or product inhibition, or issues with the assay components.

Q4: How does the presence of DMSO in my assay buffer affect the results?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for inhibitors like this compound. While it is necessary to ensure inhibitor solubility, its concentration should be carefully controlled. High concentrations of DMSO can alter the enzyme's stability and activity, potentially affecting the kinetic parameters.[7][8][9][10] It is recommended to maintain a consistent and low percentage of DMSO (typically ≤1%) across all experiments and include appropriate solvent controls.

Q5: What are the key considerations for a FRET-based assay for this compound?

A5: Fluorescence Resonance Energy Transfer (FRET) assays are commonly used to measure HCV NS3/4A protease activity. Key considerations include:

  • Choice of FRET pair: The donor and acceptor fluorophores should have sufficient spectral overlap for efficient energy transfer.

  • Substrate concentration: This should be optimized to be near the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.[11][12]

  • Inner filter effect: At high substrate or compound concentrations, the emitted fluorescence can be reabsorbed, leading to inaccurate readings.[13]

  • Photobleaching: Excessive exposure to excitation light can lead to a decrease in signal over time.[14]

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio or Weak Fluorescence Signal
Possible Cause Suggested Solution
Sub-optimal FRET substrate Use a FRET substrate with a high quantum yield and a quencher with high efficiency for the chosen fluorophore.[13]
Incorrect instrument settings Ensure the excitation and emission wavelengths are correctly set for the specific FRET pair. Use appropriate cutoff filters to minimize background noise.[15]
Low enzyme activity Verify the activity of your enzyme stock. Ensure proper storage and handling to prevent degradation.
Photobleaching Reduce the intensity or duration of the excitation light. Increase the time interval between readings if possible.[14]
Peptide sticking to the plate Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micellar concentration, e.g., 0.01%) in the assay buffer to prevent adsorption of the substrate and enzyme to the microplate wells.[14]
Problem 2: High Variability Between Replicates
Possible Cause Suggested Solution
Pipetting errors Use calibrated pipettes and ensure proper mixing of all reaction components.
Inconsistent incubation times For a kinetic assay, ensure that the inhibitor and enzyme are pre-incubated for a consistent and sufficient time to allow for the slow-binding kinetics of this compound to reach equilibrium.
Edge effects in the microplate Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations.
Inhibitor precipitation Visually inspect the wells for any signs of precipitation. Reduce the final concentration of the inhibitor if solubility is an issue.[16][17]
Problem 3: Inconsistent or Unexpected IC50 Values
Possible Cause Suggested Solution
Slow-binding kinetics not accounted for Do not rely on a single time-point measurement. Analyze the full reaction progress curves to accurately determine the inhibition constants for slow-binding inhibitors.[5][18]
Incorrect data analysis model Use a data analysis model that accounts for slow-binding inhibition, such as the Morrison equation for tight-binding inhibitors.[19]
Active enzyme concentration is too high For tight-binding inhibitors, the concentration of the enzyme should not be significantly higher than the expected Ki value. This can lead to an overestimation of the IC50.[20]
Presence of reducing agents Reducing agents like DTT can sometimes interfere with FRET assays or the inhibitor itself.[21][22] If necessary, their concentration should be optimized and kept consistent.
Product inhibition The product of the enzymatic reaction may itself be an inhibitor, leading to a non-linear reaction progress. This can be assessed by adding the product at the start of the reaction and observing its effect on the initial velocity.[6]

Data Presentation

Table 1: Representative Kinetic Parameters for this compound Inhibition of HCV NS3/4A Protease (Genotype 1b)

ParameterValueUnitNotes
IC500.2 - 3.5nMVaries with assay conditions and HCV genotype.[4]
Ki~1nMInhibition constant for wildtype genotype 1a.[23]
kon (Association rate)VariesM⁻¹s⁻¹Can be determined through progress curve analysis.
koff (Dissociation rate)Slows⁻¹Characterized by a long residence time on the enzyme.

Table 2: Common HCV NS3 Protease Mutations Affecting this compound Potency

MutationFold-change in IC50Reference
R155KHigh[4]
D168ASignificant[4]
V36MMinimal
T54AMinimal

Experimental Protocols

Protocol 1: Continuous FRET-based Assay for this compound Inhibition
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% Glycerol, 0.01% Triton X-100.

    • Enzyme Stock: Purified HCV NS3/4A protease diluted in assay buffer to the desired concentration.

    • Substrate Stock: FRET-labeled peptide substrate dissolved in DMSO and then diluted in assay buffer.

    • Inhibitor Stock: this compound dissolved in 100% DMSO to a high concentration, then serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add a small volume of the serially diluted this compound or DMSO (for control wells).

    • Add the HCV NS3/4A protease solution to all wells and mix gently.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence signal using a plate reader with appropriate excitation and emission filters. Collect data at regular intervals for an extended period (e.g., 60-120 minutes) to capture the full progress curve.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence signal versus time for each inhibitor concentration.

    • Fit the progress curves to a suitable kinetic model that accounts for slow-binding inhibition to determine the kinetic parameters (kon, koff, and Ki).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution plate_setup Plate Setup (Add Inhibitor/DMSO) serial_dilution->plate_setup Transfer to Plate add_enzyme Add Enzyme & Pre-incubate plate_setup->add_enzyme add_substrate Initiate Reaction (Add Substrate) add_enzyme->add_substrate read_plate Monitor Fluorescence (Kinetic Read) add_substrate->read_plate background_sub Background Subtraction read_plate->background_sub Raw Data progress_curves Plot Progress Curves background_sub->progress_curves kinetic_modeling Kinetic Modeling (Slow-binding) progress_curves->kinetic_modeling determine_params Determine IC50/Ki kinetic_modeling->determine_params

Caption: Experimental workflow for a this compound kinetic assay.

troubleshooting_logic start Inconsistent IC50 Values check_slow_binding Was slow-binding kinetics considered? start->check_slow_binding check_data_analysis Is the data analysis model appropriate? check_slow_binding->check_data_analysis Yes solution_progress_curve Analyze full progress curves. check_slow_binding->solution_progress_curve No check_enzyme_conc Is enzyme concentration too high? check_data_analysis->check_enzyme_conc Yes solution_morrison Use Morrison equation for tight-binding inhibitors. check_data_analysis->solution_morrison No check_precipitation Is there inhibitor precipitation? check_enzyme_conc->check_precipitation No solution_enzyme_conc Lower enzyme concentration. check_enzyme_conc->solution_enzyme_conc Yes solution_solubility Check solubility / reduce inhibitor concentration. check_precipitation->solution_solubility Yes

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: Mitigating Danoprevir-Associated Cytotoxicity in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Danoprevir at high concentrations in their in vitro experiments.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in cell cultures treated with this compound.

Question: We are observing significant cell death in our hepatocyte cell line (e.g., HepG2, Huh7) when using high concentrations of this compound. How can we mitigate this?

Answer: High concentrations of this compound can induce cytotoxicity, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress. Here are several strategies to address this issue:

  • Co-administration with Ritonavir: Ritonavir is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for this compound metabolism.[1][2] By inhibiting its metabolism, Ritonavir can reduce the formation of potentially reactive metabolites and allow for the use of lower, less toxic concentrations of this compound while maintaining its efficacy as an HCV NS3/4A protease inhibitor.[1][2]

  • Supplementation with Antioxidants: Drug-induced liver injury is often associated with oxidative stress due to the generation of reactive oxygen species (ROS).[3][4] Supplementing your cell culture media with antioxidants can help counteract these effects.

    • N-Acetylcysteine (NAC): NAC is a precursor to glutathione (GSH), a major intracellular antioxidant.[3][5] Supplementation with NAC can replenish GSH stores and protect cells from oxidative damage.[3][6][7]

    • Other Antioxidants: Other compounds with demonstrated hepatoprotective effects through their antioxidant properties include Silymarin, Curcumin, and Resveratrol.[8]

  • Optimization of this compound Concentration: If possible for your experimental goals, perform a dose-response curve to determine the minimum effective concentration of this compound that achieves the desired level of HCV protease inhibition without causing significant cytotoxicity.

Experimental Workflow for Assessing Mitigation Strategies

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Cytotoxicity & Mechanistic Assays seed Seed Hepatocytes (e.g., HepG2, Huh7) in 96-well plates incubate1 Incubate for 24h seed->incubate1 control Vehicle Control (e.g., DMSO) incubate1->control danoprevir_high High Concentration This compound incubate1->danoprevir_high danoprevir_rito This compound + Ritonavir incubate1->danoprevir_rito danoprevir_nac This compound + N-Acetylcysteine (NAC) incubate1->danoprevir_nac incubate2 Incubate for 24-72h control->incubate2 danoprevir_high->incubate2 danoprevir_rito->incubate2 danoprevir_nac->incubate2 mtt Cell Viability Assay (e.g., MTT, LDH) incubate2->mtt ros ROS Detection Assay (e.g., DCF-DA) incubate2->ros mito Mitochondrial Health Assay (e.g., JC-1, Seahorse XF) incubate2->mito caspase Apoptosis Assay (e.g., Caspase-3/7) incubate2->caspase analyze Data Analysis & Comparison mtt->analyze ros->analyze mito->analyze caspase->analyze

Caption: Workflow for testing strategies to mitigate this compound cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced cytotoxicity at high concentrations?

A1: While direct studies on this compound are limited, the mechanism is likely multifactorial and consistent with general patterns of drug-induced liver injury (DILI). The primary proposed mechanisms include:

  • Formation of Reactive Metabolites: this compound is metabolized by CYP3A4, a process that can generate reactive metabolites. These metabolites can form adducts with cellular proteins and nucleic acids, leading to cellular dysfunction and death.

  • Mitochondrial Dysfunction: Many hepatotoxic drugs impair mitochondrial function. This can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis or necrosis.

  • Oxidative Stress: An imbalance between the production of ROS and the cell's antioxidant capacity leads to oxidative stress. ROS can damage lipids, proteins, and DNA, contributing to cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G This compound High Concentration This compound Metabolism CYP3A4 Metabolism This compound->Metabolism Mitochondria Mitochondria This compound->Mitochondria ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ReactiveMetabolites->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Mito_Damage Mitochondrial Damage (e.g., mPTP opening) ROS->Mito_Damage Apoptosis Apoptosis (Caspase Activation) Mito_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Q2: What concentrations of Ritonavir and N-Acetylcysteine should I use in my in vitro experiments?

A2: The optimal concentrations will depend on your specific cell type and experimental conditions. It is recommended to perform a dose-response experiment for each compound. However, based on published studies, here are some suggested starting ranges:

  • Ritonavir: A common concentration for in vitro studies is in the range of 1-10 µM.

  • N-Acetylcysteine (NAC): Typical concentrations for cell culture experiments range from 1-10 mM.

Q3: How can I quantify the reduction in cytotoxicity?

A3: You can use a variety of standard cytotoxicity assays to obtain quantitative data. It is advisable to use at least two assays that measure different cellular parameters to confirm your results.

Assay TypePrincipleEndpoint Measured
Metabolic Activity Assays
MTT/XTT/WST-1Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to a colored formazan product.Colorimetric change proportional to the number of viable cells.
Membrane Integrity Assays
Lactate Dehydrogenase (LDH)Measurement of LDH released from cells with damaged plasma membranes into the culture medium.Enzymatic activity in the supernatant, indicating cell lysis.
Trypan Blue ExclusionViable cells with intact membranes exclude the dye, while non-viable cells take it up.Microscopic counting of stained (dead) and unstained (live) cells.
Apoptosis Assays
Caspase-3/7 ActivityMeasurement of the activity of executioner caspases, which are key mediators of apoptosis.Fluorescent or luminescent signal.
Annexin V StainingDetection of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.Flow cytometry or fluorescence microscopy analysis.

Hypothetical Data on Mitigation of this compound Cytotoxicity in HepG2 Cells

Treatment GroupCell Viability (%) (MTT Assay)LDH Release (% of Max)
Vehicle Control (0.1% DMSO)100 ± 55 ± 2
This compound (50 µM)45 ± 760 ± 8
This compound (50 µM) + Ritonavir (5 µM)85 ± 615 ± 4
This compound (50 µM) + NAC (5 mM)78 ± 822 ± 5

Note: These are example data and actual results may vary.

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay

Objective: To quantify the dose-dependent cytotoxicity of this compound and the protective effects of Ritonavir and NAC in a hepatocyte cell line.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • Ritonavir

  • N-Acetylcysteine (NAC)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound, Ritonavir, and NAC in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment:

    • This compound only: Remove the old medium and add 100 µL of medium containing various concentrations of this compound.

    • Co-treatment: Add 100 µL of medium containing a fixed high concentration of this compound along with varying concentrations of Ritonavir or NAC.

    • Controls: Include wells with medium only (no cells), cells with vehicle (DMSO) only, and cells with a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if high concentrations of this compound induce oxidative stress and if antioxidants can mitigate this effect.

Materials:

  • Cells and compounds as in Protocol 1.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • DCF-DA Staining:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCF-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.

Workflow for ROS Detection Assay

G start Cells Treated with This compound +/- Mitigators wash1 Wash with PBS start->wash1 stain Incubate with DCF-DA (10 µM, 30 min) wash1->stain wash2 Wash with PBS stain->wash2 read Measure Fluorescence (Ex: 485nm, Em: 535nm) wash2->read analyze Analyze ROS Levels read->analyze

Caption: A simple workflow for measuring intracellular ROS levels.

References

Technical Support Center: Adjusting Danoprevir Dosage in Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with danoprevir in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound in combination therapy?

The approved regimen in China for treatment-naïve, non-cirrhotic adults with HCV genotype 1b is this compound 100 mg twice daily, co-administered with ritonavir 100 mg twice daily, peginterferon alfa-2a (180 µg once weekly), and ribavirin (1000 mg/day for bodyweight <75 kg or 1200 mg/day for ≥75 kg).[1] In clinical trials, various dosages have been explored, including interferon-free regimens. For example, a study of an all-oral combination used this compound at doses ranging from 100 mg every 8 hours to 900 mg twice daily with RG7128.

Q2: Why is ritonavir co-administered with this compound?

This compound is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes the drug.[2] Ritonavir is a potent inhibitor of CYP3A4.[2] By inhibiting this enzyme, ritonavir "boosts" the plasma concentrations of this compound, allowing for lower or less frequent dosing of this compound while maintaining therapeutic levels.[2][3] Co-administration of 100 mg of ritonavir every 12 hours with a single 100 mg dose of this compound has been shown to increase the this compound area under the plasma concentration-time curve (AUC) by approximately 5.5-fold and the maximum plasma concentration (Cmax) by about 3.2-fold.[2]

Q3: What should I do if a patient experiences adverse events?

Many of the adverse events reported in clinical trials of this compound in combination with peginterferon and ribavirin, such as anemia, fatigue, and fever, are characteristic of interferon-based therapy.[1] Management of these events often involves dose reduction or discontinuation of the interferon or ribavirin components. For interferon-free regimens, adverse events have been reported to be generally well-tolerated.[4] Close monitoring of patients is crucial. If severe adverse events occur, discontinuation of the entire regimen should be considered.

Q4: Are there any specific dosage adjustments for patients with renal impairment?

Specific dosage adjustment guidelines for this compound in patients with renal impairment are not well-established in the provided search results. However, for many direct-acting antivirals (DAAs), no dose adjustment is required in mild to moderate renal impairment. For patients with severe renal impairment or end-stage renal disease, consultation with a specialist is recommended. Since this compound is primarily metabolized by the liver, significant dose adjustments for renal impairment may not be necessary, but caution and close monitoring are advised.

Q5: How should the this compound dose be adjusted in patients with hepatic impairment?

This compound is contraindicated in patients with decompensated liver disease (Child-Pugh Class B or C).[5] For patients with mild hepatic impairment (Child-Pugh Class A), specific dose adjustment guidelines for this compound are not provided in the search results. As with other protease inhibitors that are extensively metabolized by the liver, caution should be exercised, and close monitoring of liver function is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sub-therapeutic this compound Levels - Poor adherence- Co-administration with a potent CYP3A4 inducer (e.g., rifampin, St. John's Wort)- Reinforce the importance of adherence to the dosing schedule.- Review all concomitant medications. Discontinue CYP3A4 inducers if possible. If not, consider an alternative antiviral therapy.
Elevated this compound Levels - Co-administration with a potent CYP3A4 inhibitor (other than the prescribed ritonavir).- Co-administration with an OATP1B1/3 inhibitor (e.g., cyclosporine).[6]- Review all concomitant medications. Avoid co-administration with other potent CYP3A4 or OATP1B1/3 inhibitors.- If co-administration is necessary, consider a dose reduction of this compound and/or the interacting drug and increase monitoring for adverse events.
Virologic Breakthrough - Development of drug resistance.- Sub-optimal drug exposure.- Perform resistance testing to identify mutations in the NS3/4A protease gene.- Evaluate patient adherence and potential drug-drug interactions that may be lowering this compound concentrations.
Elevated Liver Enzymes (ALT/AST) - Drug-induced liver injury.- Underlying liver disease progression.- Monitor liver function tests regularly.- For significant elevations, consider interrupting or discontinuing treatment and investigate the underlying cause.

Data Presentation

Table 1: Pharmacokinetic Interactions of Ritonavir-Boosted this compound with Other Drugs

Co-administered Drug Effect on this compound Pharmacokinetics Effect on Co-administered Drug Pharmacokinetics Recommendation
Ritonavir (100 mg every 12 hours) ↑ AUC (~5.5-fold)↑ Cmax (~3.2-fold)[2]-Standard boosting agent for this compound.
Cyclosporine (OATP1B1/3 inhibitor) Substantial increase in exposure[6]Lesser impact on ritonavir exposure[6]Co-administration should be undertaken with appropriate precautions and close monitoring.[6]
Ravidasvir ↑ Cmax (1.71-fold)↑ AUC0-12 (2.33-fold)[7]↑ Cmin,ss (2.92-fold)↑ AUCτ (1.99-fold)[7]No significant changes in ritonavir exposure were observed. The combination was well-tolerated in studies.[7]

Experimental Protocols

Protocol: Evaluation of the Pharmacokinetic Interaction Between this compound and Ritonavir

This protocol is based on a clinical drug-drug interaction study.[2]

  • Study Design: A crossover study in healthy volunteers.

  • Treatment Arms:

    • Period 1: Single oral dose of this compound 100 mg alone.

    • Period 2: Single oral dose of this compound 100 mg on the first day of a 10-day course of ritonavir 100 mg every 12 hours.

    • Period 3: Single oral dose of this compound 100 mg on the last day of a 10-day course of ritonavir 100 mg every 12 hours.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at pre-defined time points before and after each this compound dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Bioanalytical Method:

    • Plasma concentrations of this compound and ritonavir are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).

    • Geometric mean ratios and 90% confidence intervals are calculated to assess the magnitude of the drug-drug interaction.

Mandatory Visualizations

Danoprevir_Mechanism_of_Action cluster_hcv_lifecycle HCV Lifecycle cluster_inhibition This compound Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication This compound This compound NS3_4A NS3/4A Protease This compound->NS3_4A Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

DDI_Workflow Start Patient on this compound Combination Therapy Check_Meds Review Concomitant Medications Start->Check_Meds DDI_Risk Potential for Drug-Drug Interaction? Check_Meds->DDI_Risk No_Interaction Continue Current Regimen with Standard Monitoring DDI_Risk->No_Interaction No Assess_Interaction Assess Nature of Interaction (CYP3A4, OATP1B1/3, etc.) DDI_Risk->Assess_Interaction Yes End Continue Optimized Therapy No_Interaction->End Adjust_Dose Adjust Dose of this compound or Concomitant Medication Assess_Interaction->Adjust_Dose Alternative_Therapy Consider Alternative Therapy Assess_Interaction->Alternative_Therapy Increased_Monitoring Increase Monitoring for Adverse Events and Efficacy Adjust_Dose->Increased_Monitoring Alternative_Therapy->End Increased_Monitoring->End

Caption: Workflow for managing potential drug-drug interactions with this compound.

References

Validation & Comparative

A Comparative Analysis of HCV NS3/4A Protease Inhibitors: Danoprevir vs. Telaprevir and Boceprevir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of three direct-acting antiviral agents used in the treatment of chronic Hepatitis C Virus (HCV) infection: danoprevir, telaprevir, and boceprevir. All three agents are inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, a critical enzyme for viral replication. This comparison focuses on their mechanism of action, in vitro antiviral activity, clinical efficacy, resistance profiles, and pharmacokinetic properties, supported by experimental data.

Mechanism of Action: Targeting HCV Polyprotein Processing

This compound, telaprevir, and boceprevir share a common mechanism of action by inhibiting the HCV NS3/4A protease.[1][2] This viral enzyme is essential for cleaving the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication.[3][4] By blocking this cleavage, these inhibitors effectively halt the viral life cycle.[3]

This compound is a macrocyclic, non-covalent inhibitor that binds tightly to the catalytic site of the NS3 protease.[5][6] In contrast, telaprevir and boceprevir are linear peptidomimetic inhibitors that form a reversible, covalent bond with the active site serine of the protease.[7][8]

Beyond inhibiting viral replication, NS3/4A protease inhibitors also play a role in restoring the host's innate immune response. The NS3/4A protease is known to cleave and inactivate two key adaptor proteins in the innate immune signaling pathway, MAVS and TRIF, thereby preventing the production of type I interferons.[9][10][11] By inhibiting the protease, these drugs prevent the cleavage of MAVS and TRIF, thus allowing the host's antiviral signaling to proceed.[9][10][11]

HCV_Polyprotein_Processing_Pathway cluster_polyprotein HCV Polyprotein cluster_cleavage Proteolytic Cleavage cluster_proteins Mature Viral Proteins cluster_inhibitors Protease Inhibitors polyprotein HCV Polyprotein host_proteases Host Proteases polyprotein->host_proteases Cleavage ns2_3_protease NS2/3 Protease polyprotein->ns2_3_protease Cleavage ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease Cleavage structural Structural Proteins (Core, E1, E2) host_proteases->structural ns2 NS2 ns2_3_protease->ns2 ns3 NS3 ns3_4a_protease->ns3 ns4a NS4A ns3_4a_protease->ns4a ns4b NS4B ns3_4a_protease->ns4b ns5a NS5A ns3_4a_protease->ns5a ns5b NS5B ns3_4a_protease->ns5b p7 p7 This compound This compound This compound->ns3_4a_protease Inhibition telaprevir Telaprevir telaprevir->ns3_4a_protease Inhibition boceprevir Boceprevir boceprevir->ns3_4a_protease Inhibition

Figure 1: HCV Polyprotein Processing and Inhibition by NS3/4A Protease Inhibitors.

In Vitro Antiviral Activity

The in vitro potency of these inhibitors is typically evaluated using HCV replicon assays, which measure the inhibition of viral RNA replication in cultured human hepatoma (Huh-7) cells. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are used to quantify their antiviral activity.

DrugHCV GenotypeIC50 / EC50 (nM)Reference(s)
This compound 1a0.2-0.4[9][12]
1b0.2-0.4, 1.8[9][12]
2a750[13]
2b1.6[9][12]
3a3.5, 280[9][12][13]
40.2-0.4, 2[9][12][13]
50.2-0.4, 670[9][12][13]
60.2-0.4, 2[9][12][13]
Telaprevir 110[4]
1b354[7]
Boceprevir 1200-400[10]
2200-400[10]
5200-400[10]

Table 1: Comparative In Vitro Antiviral Activity of this compound, Telaprevir, and Boceprevir.

This compound demonstrates potent activity against a broader range of HCV genotypes in vitro compared to telaprevir and boceprevir, with particularly high potency against genotypes 1, 4, and 6.[9][12][13][14]

Clinical Efficacy

The ultimate measure of an antiviral drug's effectiveness is the rate of Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy. Clinical trials have evaluated these protease inhibitors in combination with pegylated interferon-alfa and ribavirin (Peg-IFN/RBV).

DrugPatient PopulationTrialSVR Rate (%)Reference(s)
This compound Treatment-Naïve (GT-1b)MANASA97.1 (SVR12)[13]
Prior Null Responders (GT-1b)-88 (SVR24)[15]
Prior Null Responders (GT-1a)-25 (SVR24)[15]
Telaprevir Treatment-Naïve (GT-1)ADVANCE, ILLUMINATE72-75 (SVR)[16][17]
Prior Relapsers (GT-1)REALIZE86 (SVR)[18]
Prior Partial Responders (GT-1)REALIZE59 (SVR)[18]
Prior Null Responders (GT-1)REALIZE32 (SVR)[18]
Boceprevir Treatment-Naïve (GT-1)SPRINT-263-66 (SVR)[19]
Prior Treatment Failure (GT-1)RESPOND-259-66 (SVR)[20]

Table 2: Sustained Virologic Response Rates in Key Clinical Trials.

This compound, when boosted with ritonavir and combined with Peg-IFN/RBV, has shown very high SVR rates in treatment-naïve patients with genotype 1b infection.[13] Telaprevir and boceprevir also significantly improved SVR rates compared to Peg-IFN/RBV alone in both treatment-naïve and treatment-experienced patients.[16][17][18][19][21] A small head-to-head randomized controlled trial suggested that while cure rates were not significantly different, telaprevir was associated with a higher rate of severe adverse events leading to treatment discontinuation compared to boceprevir.[22]

Resistance Profile

A major challenge in HCV therapy is the emergence of drug resistance. Specific amino acid substitutions in the NS3 protease can reduce the susceptibility of the virus to these inhibitors.

DrugKey Resistance-Associated Variants (RAVs)Reference(s)
This compound Q80K/R, R155K, D168A/E/H/N/T/V[13]
Telaprevir V36A/M, T54A/S, R155K/T, A156S/T/V, V36M+R155K[21][23]
Boceprevir V36M/A, T54A/S, V55A, R155K/T, A156S/T, V170A[24][25]

Table 3: Key Resistance-Associated Variants.

The specific RAVs that emerge can differ between HCV genotypes and subtypes. For example, with telaprevir, V36M and R155K are more common in genotype 1a, while T54A and A156S are more frequent in genotype 1b.[23]

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.

ParameterThis compound (with Ritonavir)TelaprevirBoceprevir
Administration Oral, with foodOral, with a high-fat mealOral, with food
Metabolism Primarily CYP3A4Primarily CYP3A4Aldo-ketoreductase and CYP3A4/5
Elimination FecesFecesFeces
Protein Binding -59-76%~75%

Table 4: Comparative Pharmacokinetic Properties.

This compound is co-administered with ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations.[5] Both telaprevir and boceprevir are also substrates and inhibitors of CYP3A4, leading to a potential for significant drug-drug interactions.[26]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

A common method to determine the in vitro efficacy of these compounds is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) engineered to express a reporter gene, such as luciferase.

General Protocol Outline:

  • Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into 96- or 384-well plates.

  • Compound Addition: The test compounds (this compound, telaprevir, or boceprevir) are serially diluted and added to the cells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to take place.[27][28]

  • Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the reduction in luciferase activity against the drug concentration.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells add_compounds Add serial dilutions of protease inhibitors seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_substrate Add luciferase substrate incubate->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence calculate_ec50 Calculate EC50 values measure_luminescence->calculate_ec50 end End calculate_ec50->end

Figure 2: Generalized workflow for an HCV replicon assay.
NS3/4A Protease Enzymatic Assay

To directly measure the inhibitory activity against the NS3/4A protease, a biochemical assay is employed. This often involves a fluorescence resonance energy transfer (FRET) substrate.

General Protocol Outline:

  • Reagents: A purified, recombinant HCV NS3/4A protease and a synthetic peptide substrate containing a fluorophore and a quencher are prepared.

  • Reaction Setup: The protease is incubated with the test inhibitor at various concentrations.

  • Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Detection: If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This is monitored over time using a fluorometer.

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 value for the inhibitor is calculated.

Conclusion

This compound, telaprevir, and boceprevir have been instrumental in advancing the treatment of chronic HCV infection by directly targeting a key viral enzyme. This compound exhibits potent in vitro activity across a wider range of genotypes compared to the first-generation linear inhibitors, telaprevir and boceprevir. In clinical settings, all three have demonstrated the ability to significantly increase SVR rates when used in combination with pegylated interferon and ribavirin. However, the emergence of resistance and the potential for drug-drug interactions are important considerations in their clinical use. The development of these and subsequent direct-acting antivirals has paved the way for more effective, all-oral, and interferon-free treatment regimens for HCV.

References

Efficacy of Danoprevir against HCV genotypes resistant to other protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals danoprevir's significant efficacy against Hepatitis C Virus (HCV) genotypes, including those resistant to other protease inhibitors. This guide provides a detailed comparison of this compound with other NS3/4A protease inhibitors, supported by in-vitro experimental data, detailed methodologies, and visual representations of its mechanism of action and the development of resistance.

This compound, a potent, macrocyclic peptidomimetic inhibitor of the HCV NS3/4A serine protease, has demonstrated subnanomolar inhibitory concentrations against a range of HCV genotypes.[1][2][3] Its unique binding characteristics contribute to its effectiveness against certain viral strains that have developed resistance to other first-generation protease inhibitors.

Comparative Efficacy Against Wild-Type and Resistant HCV Genotypes

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and other protease inhibitors against wild-type HCV and common resistant variants. Lower values indicate higher potency.

DrugTargetWild-Type IC50 (nM)R155K Mutant IC50 (nM)A156T Mutant IC50 (nM)D168A Mutant IC50 (nM)Genotype 1b Replicon EC50 (nM)
This compound NS3/4A Protease0.24[4]High Reduction in Potency[4]5.7[4][5]48[4][5]1.8[2]
Telaprevir NS3/4A Protease1030[4]>50,000[6]420[6]--
Vaniprevir NS3/4A Protease0.34[4]High Reduction in Potency[4]->400[4][5]-
MK-5172 (Grazoprevir) NS3/4A Protease0.11[4]0.55[4]108[4]13[4][5]-

Data compiled from multiple in-vitro studies. "-" indicates data not available from the reviewed sources.

Notably, this compound retains significant potency against the A156T variant, a mutation that confers high-level resistance to many other protease inhibitors.[4][5] However, like other macrocyclic inhibitors, its efficacy is substantially reduced by the R155K substitution.[4] Clinical studies have shown that the R155K mutation is a predominant pathway for viral escape during this compound treatment.[3][7]

Mechanism of Action and Resistance

This compound functions by non-covalently binding to the active site of the HCV NS3/4A protease, an enzyme critical for viral replication.[8][9] This binding event blocks the proteolytic cleavage of the viral polyprotein, thereby preventing the formation of mature viral proteins necessary for assembling new virions.[2][8][10]

Danoprevir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Catalyzes Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage Blocked_Cleavage Blocked Polyprotein Cleavage NS3_4A->Blocked_Cleavage New_Virions New Virions Mature_Proteins->New_Virions Assembly This compound This compound This compound->NS3_4A Inhibits

This compound's mechanism of action against HCV.

Resistance to this compound primarily arises from specific amino acid substitutions in the NS3 protease.[9] These mutations can alter the conformation of the protease's active site, thereby reducing the binding affinity of the drug.

Danoprevir_Resistance_Pathway Wild_Type Wild-Type NS3/4A Protease Danoprevir_Binding Effective this compound Binding Wild_Type->Danoprevir_Binding Mutation Amino Acid Substitutions (e.g., R155K, A156T, D168A) Wild_Type->Mutation Selection Pressure Inhibition Inhibition of Viral Replication Danoprevir_Binding->Inhibition Altered_Protease Altered NS3/4A Protease Mutation->Altered_Protease Reduced_Binding Reduced this compound Binding Altered_Protease->Reduced_Binding Viral_Escape Viral Escape and Replication Reduced_Binding->Viral_Escape

Development of resistance to this compound.

Experimental Protocols

The efficacy of this compound and other protease inhibitors is typically evaluated through a series of in-vitro experiments. The key methodologies are outlined below.

HCV Replicon Assay

This cell-based assay is crucial for determining the EC50 of antiviral compounds.

  • Cell Culture : Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Replicon Transfection : Cells are transfected with subgenomic HCV RNA replicons. These replicons contain the genetic information necessary for viral replication but lack the structural proteins, rendering them non-infectious. The replicons often contain a reporter gene, such as luciferase, to quantify replication levels.

  • Drug Treatment : Following transfection, the cells are treated with serial dilutions of the antiviral compounds being tested.

  • Quantification of HCV RNA : After a defined incubation period (typically 48-72 hours), the level of HCV replicon RNA is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantitative reverse transcription PCR (qRT-PCR) targeting a specific region of the HCV genome.[1]

  • EC50 Determination : The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the reduction in replicon levels against the drug concentration.

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease to determine the IC50.

  • Enzyme and Substrate Preparation : Recombinant HCV NS3/4A protease is purified. A synthetic peptide substrate that mimics the natural cleavage site of the protease is used. This substrate is often labeled with a fluorophore and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET).

  • Reaction Mixture : The assay is performed in a buffer solution containing the purified NS3/4A protease, the FRET substrate, and varying concentrations of the inhibitor.

  • Enzymatic Reaction : In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence Measurement : The reaction is monitored in real-time using a fluorescence plate reader. The rate of the enzymatic reaction is proportional to the rate of increase in fluorescence.

  • IC50 Calculation : The IC50 value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, is determined by analyzing the reaction rates at different inhibitor concentrations.

Experimental_Workflow cluster_replicon HCV Replicon Assay (EC50) cluster_enzymatic NS3/4A Enzymatic Assay (IC50) Huh7_Cells Huh-7 Cells Transfection Transfect with HCV Replicon Huh7_Cells->Transfection Drug_Treatment_Replicon Treat with this compound Transfection->Drug_Treatment_Replicon Incubation_Replicon Incubate (48-72h) Drug_Treatment_Replicon->Incubation_Replicon Quantification Quantify Replicon RNA (qRT-PCR / Luciferase) Incubation_Replicon->Quantification EC50_Calc Calculate EC50 Quantification->EC50_Calc Protease_Substrate NS3/4A Protease + FRET Substrate Drug_Treatment_Enzyme Add this compound Protease_Substrate->Drug_Treatment_Enzyme Reaction Monitor Fluorescence Drug_Treatment_Enzyme->Reaction IC50_Calc Calculate IC50 Reaction->IC50_Calc

Workflow for determining EC50 and IC50 of this compound.

References

Navigating Resistance: A Comparative Analysis of Danoprevir and Other Macrocyclic HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-resistance profile of danoprevir with other macrocyclic protease inhibitors used in the treatment of Hepatitis C Virus (HCV). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the impact of NS3/4A protease mutations on the efficacy of these antiviral agents. The information presented is intended to support further research and development in the field of HCV therapeutics.

Cross-Resistance Profiles of Macrocyclic Protease Inhibitors

The emergence of drug-resistant variants is a significant challenge in the clinical management of HCV. Macrocyclic protease inhibitors, a cornerstone of direct-acting antiviral (DAA) therapy, are not immune to this phenomenon. Substitutions in the NS3 protease, particularly at positions 155 and 168, have been shown to confer resistance to multiple inhibitors within this class.[1]

This compound, a potent macrocyclic inhibitor, demonstrates a distinct resistance profile compared to other agents. The R155K substitution is a primary driver of high-level resistance to this compound, resulting in a significant decrease in its antiviral activity.[1][2] While cross-resistance is observed with other macrocyclic inhibitors, the magnitude of this effect varies depending on the specific mutation and the chemical structure of the inhibitor.[1][3]

The following table summarizes the fold-change in EC50 or IC50 values for this compound and other macrocyclic protease inhibitors in the presence of common resistance-associated substitutions (RASs). This quantitative data, compiled from various in vitro studies, highlights the differential susceptibility of these drugs to viral mutations.

NS3/4A MutationThis compoundSimeprevirParitaprevirVaniprevirTelaprevirBoceprevirGrazoprevir
R155K 158 - 410119.4>100High247Low
D168A 29High>100HighLowLowLow
D168E 29 - 75------
D168V 93High>100----
A156T LowHigh>100HighHighHighLow
V36M + R155K 295--->20031-

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: HCV replicon assays and NS3/4A protease enzymatic assays. Understanding these protocols is crucial for interpreting the cross-resistance data.

HCV Replicon Assay for Phenotypic Resistance Testing

This cell-based assay is fundamental for determining the antiviral activity of compounds and the impact of viral mutations on drug susceptibility.

Objective: To measure the ability of an HCV replicon with specific mutations to replicate in the presence of a drug, thereby determining the EC50 (50% effective concentration).

Methodology:

  • Replicon Construction: Plasmids containing the HCV replicon genome (subgenomic or full-length) are used. Resistance-associated substitutions are introduced into the NS3/4A coding region using site-directed mutagenesis. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • In Vitro Transcription: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit.

  • Cell Culture and Transfection: Human hepatoma cells (e.g., Huh-7) are cultured to an appropriate confluency. The in vitro-transcribed replicon RNA is then introduced into the cells via electroporation.

  • Drug Treatment: Transfected cells are seeded into multi-well plates. A serial dilution of the protease inhibitor (e.g., this compound) is added to the culture medium.

  • Selection (for stable cell lines): For the generation of stable replicon cell lines, a selectable marker (e.g., neomycin resistance gene) is included in the replicon. Cells are cultured in the presence of G418 for several weeks to select for cells that support persistent replicon replication.[3][4]

  • Quantification of HCV Replication: After a set incubation period (typically 48-72 hours), HCV replication is quantified. For replicons containing a luciferase reporter, cell lysates are collected, and luciferase activity is measured using a luminometer. For non-reporter replicons, HCV RNA levels can be quantified by RT-qPCR.

  • Data Analysis: The EC50 value is calculated as the drug concentration that inhibits HCV replication by 50% compared to untreated control cells. The fold-resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.[3][4]

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound on the purified NS3/4A protease enzyme.

Objective: To determine the IC50 (50% inhibitory concentration) of a drug against wild-type and mutant NS3/4A protease.

Methodology:

  • Protein Expression and Purification: The NS3/4A protease (both wild-type and mutant versions) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

  • Assay Setup: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified NS3/4A protease, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher that fluoresces upon cleavage), and a buffer solution.

  • Inhibitor Addition: A serial dilution of the protease inhibitor is added to the wells.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The fluorescence signal is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the protease activity.[5][6]

  • Data Analysis: The IC50 value is calculated as the inhibitor concentration that reduces the enzymatic activity by 50% compared to the no-inhibitor control. The fold-resistance is calculated by dividing the IC50 for the mutant enzyme by the IC50 for the wild-type enzyme.

Visualizing Key Processes

To further elucidate the mechanisms of action and resistance, the following diagrams, generated using Graphviz, illustrate the HCV polyprotein processing pathway and a typical experimental workflow for determining cross-resistance.

hcv_polyprotein_processing cluster_polyprotein HCV Polyprotein polyprotein Core-E1-E2-p7-NS2-NS3-NS4A-NS4B-NS5A-NS5B signal_peptidase Signal Peptidase polyprotein->signal_peptidase Cleavage at Core/E1, E1/E2, E2/p7, p7/NS2 spp Signal Peptide Peptidase polyprotein->spp Cleavage within Core ns2_3_autoprotease NS2-3 Autoprotease polyprotein->ns2_3_autoprotease cis-cleavage at NS2/NS3 ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease trans-cleavage at NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B core Core signal_peptidase->core e1 E1 signal_peptidase->e1 e2 E2 signal_peptidase->e2 p7 p7 signal_peptidase->p7 ns2 NS2 ns2_3_autoprotease->ns2 ns3 NS3 ns3_4a_protease->ns3 ns4a NS4A ns3_4a_protease->ns4a ns4b NS4B ns3_4a_protease->ns4b ns5a NS5A ns3_4a_protease->ns5a ns5b NS5B ns3_4a_protease->ns5b

Caption: HCV polyprotein processing by host and viral proteases.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis plasmid HCV Replicon Plasmid (Wild-Type & Mutant) rna In Vitro Transcription of Replicon RNA plasmid->rna transfection Electroporation of RNA into Huh-7 Cells rna->transfection cells Huh-7 Cell Culture cells->transfection treatment Treatment with Serial Dilutions of Inhibitor transfection->treatment incubation Incubation (48-72 hours) treatment->incubation readout Quantify Replication (e.g., Luciferase Assay) incubation->readout ec50 Calculate EC50 Values readout->ec50 fold_resistance Determine Fold-Resistance (EC50 Mutant / EC50 Wild-Type) ec50->fold_resistance

Caption: Experimental workflow for determining cross-resistance.

References

Danoprevir's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the validation of danoprevir's antiviral activity against Hepatitis C Virus (HCV) in primary human hepatocytes. This guide provides a comparative analysis with other NS3/4A protease inhibitors, supported by experimental data and detailed protocols.

This compound, a potent second-generation NS3/4A protease inhibitor, has demonstrated significant antiviral activity against the Hepatitis C virus (HCV). This guide offers an objective comparison of this compound's performance against other macrocyclic and linear protease inhibitors, presenting key experimental data in easily digestible formats. Detailed methodologies for the validation of antiviral activity in the gold-standard model of primary human hepatocytes are also provided to aid researchers in their drug discovery and development efforts.

Comparative Antiviral Activity of HCV NS3/4A Protease Inhibitors

The following table summarizes the in vitro efficacy of this compound and other notable HCV NS3/4A protease inhibitors. The data, primarily derived from studies using hepatocyte-derived cell lines (Huh7) and HCV replicon systems, provide a valuable benchmark for their relative potencies. It is important to note that while these cell lines are instrumental in antiviral research, primary human hepatocytes remain the most physiologically relevant model for studying human liver diseases.

DrugClassTargetIC50 (nM)EC50 (nM)Cell System/Genotype
This compound MacrocyclicNS3/4A Protease0.2-3.5[1]1.8[1][2]Huh7 cells (Genotype 1b replicon)
AsunaprevirLinearNS3/4A Protease0.3-0.71.2-4.0Replicon cells (Genotypes 1a, 1b, 4a)
BoceprevirLinearNS3/4A Protease-200-400Replicon cells (Genotypes 1, 2, 5)
GrazoprevirMacrocyclicNS3/4A Protease-0.3-0.8Replicon cells (Genotypes 1a, 1b, 4a)
ParitaprevirMacrocyclicNS3/4A Protease--Data not readily available in comparable format
SimeprevirMacrocyclicNS3/4A Protease<13-Enzyme assay (Genotypes 1a, 1b, 2, 4, 5, 6)
TelaprevirLinearNS3/4A Protease350-Replicon cells (Genotype 1b)
VoxilaprevirMacrocyclicNS3/4A Protease--Data not readily available in comparable format
GlecaprevirMacrocyclicNS3/4A Protease3.5-11.30.08-4.6Enzyme assay & Replicon cells (Genotypes 1-6)

IC50 (50% inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a specific target, in this case, the NS3/4A protease enzyme. EC50 (50% effective concentration) represents the concentration of a drug that gives a half-maximal response, in this context, the reduction of HCV RNA replication in a cell-based assay.

Experimental Protocols

Detailed Methodology for Antiviral Activity Validation in Primary Human Hepatocytes

The following protocol outlines the key steps for infecting primary human hepatocytes with HCV and assessing the efficacy of antiviral compounds like this compound.

1. Preparation and Culture of Primary Human Hepatocytes:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.

  • Allow the cells to attach and form a monolayer for 24-48 hours before infection.

2. HCV Infection:

  • Prepare a stock of infectious HCV (e.g., HCVcc - cell culture-derived infectious virus).

  • Inoculate the primary human hepatocyte cultures with HCV at a specific multiplicity of infection (MOI).

  • Incubate the infected cultures for a defined period (e.g., 4-6 hours) to allow for viral entry.

  • Remove the inoculum and wash the cells to remove unbound virus.

  • Add fresh culture medium, with or without the antiviral compounds to be tested.

3. Antiviral Compound Treatment:

  • Prepare serial dilutions of this compound and other comparator drugs in the culture medium.

  • Add the drug-containing medium to the infected hepatocyte cultures.

  • Include appropriate controls: a no-drug control (vehicle only) and a positive control (a known potent inhibitor).

  • Incubate the treated cultures for a specified duration (e.g., 48-72 hours).

4. Quantification of HCV RNA:

  • At the end of the treatment period, harvest the cell culture supernatant and/or the cell lysate.

  • Extract total RNA from the samples.

  • Perform a quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure the levels of HCV RNA.

  • Normalize the HCV RNA levels to an internal control (e.g., a housekeeping gene like GAPDH) to account for variations in cell number.

5. Determination of EC50 Values:

  • Plot the percentage of HCV RNA reduction against the logarithm of the drug concentration.

  • Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the EC50 value for each compound.

6. Cytotoxicity Assay:

  • Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) on uninfected hepatocytes treated with the same concentrations of the antiviral drugs.

  • This is crucial to ensure that the observed reduction in HCV RNA is due to specific antiviral activity and not a result of drug-induced cell death.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating antiviral activity and the mechanism of action of this compound.

Experimental_Workflow cluster_preparation Cell Preparation cluster_infection HCV Infection cluster_treatment Antiviral Treatment cluster_analysis Data Analysis Thaw Thaw Primary Human Hepatocytes Plate Plate on Collagen-Coated Plates Thaw->Plate Culture Culture for 24-48h Plate->Culture Inoculate Inoculate with HCVcc Culture->Inoculate Incubate_Infection Incubate for 4-6h Inoculate->Incubate_Infection Wash Wash to Remove Unbound Virus Incubate_Infection->Wash Add_Drug Add Serial Dilutions of Antiviral Drugs Wash->Add_Drug Incubate_Treatment Incubate for 48-72h Add_Drug->Incubate_Treatment Harvest Harvest Supernatant and/or Cell Lysate Incubate_Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Cytotoxicity Cytotoxicity Assay Harvest->Cytotoxicity qRT_PCR qRT-PCR for HCV RNA Quantification RNA_Extraction->qRT_PCR EC50_Calc EC50 Calculation qRT_PCR->EC50_Calc

Caption: Experimental workflow for validating antiviral activity in primary human hepatocytes.

Danoprevir_Mechanism_of_Action cluster_virus HCV Life Cycle cluster_drug_action This compound Action Entry Viral Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->NS3_4A Inhibits NS3_4A->Replication

References

A Comparative Guide to the Synergistic Effects of Danoprevir with NS5A and NS5B Inhibitors in HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Combination therapy, targeting multiple viral proteins, is now the standard of care, designed to maximize sustained virologic response (SVR) and minimize the development of drug resistance. This guide provides an objective comparison of the synergistic effects observed when combining Danoprevir, an NS3/4A protease inhibitor, with inhibitors of non-structural protein 5A (NS5A) and non-structural protein 5B (NS5B) polymerase.

This compound (DNV) is a potent, macrocyclic, peptidomimetic inhibitor of the HCV NS3/4A protease.[1][2] This protease is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[1][3] By blocking this process, this compound halts the viral maturation and replication cycle.[4] To enhance its pharmacokinetic profile, this compound is often co-administered with a low dose of ritonavir (DNVr), which inhibits the CYP3A4 enzyme responsible for this compound's metabolism.[4]

Combining this compound with DAAs that have different mechanisms of action, such as NS5A and NS5B inhibitors, is a key strategy. NS5A is a multifunctional protein critical for both viral RNA replication and virion assembly, while NS5B is the RNA-dependent RNA polymerase that synthesizes the viral genome.[5] Targeting these distinct and essential viral components simultaneously can lead to synergistic or additive antiviral activity, providing a higher barrier to resistance.

HCV_Lifecycle_Targets cluster_polyprotein HCV Polyprotein Processing & Replication cluster_inhibitors Direct-Acting Antiviral (DAA) Targets Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A NS5A Protein Polyprotein->NS5A Cleavage NS5B NS5B Polymerase Polyprotein->NS5B Cleavage Replication Viral RNA Replication NS3_4A->Replication Enables NS5A->Replication Essential for NS5B->Replication Catalyzes This compound This compound (NS3/4A Inhibitor) This compound->NS3_4A INHIBITS NS5A_I NS5A Inhibitors (e.g., Daclatasvir, Ravidasvir) NS5A_I->NS5A INHIBITS NS5B_I NS5B Inhibitors (e.g., Sofosbuvir, Mericitabine) NS5B_I->NS5B INHIBITS

Figure 1: Mechanism of action for this compound and its combination partners.

Experimental Protocols

The evaluation of synergistic, additive, or antagonistic effects of drug combinations relies on robust in vitro assays and specific mathematical models.

HCV Replicon Assay

This is the foundational cell-based assay for evaluating the antiviral activity of HCV inhibitors against viral replication.

  • Cell Line: Human hepatoma cell lines, typically Huh-7 and its derivatives, are used as they are permissive for HCV RNA replication.[6][7]

  • Replicon Construct: Subgenomic HCV replicons are used. These are RNA molecules that contain the HCV non-structural genes (NS3 to NS5B) necessary for replication, an antibiotic resistance gene (e.g., neomycin phosphotransferase), and often a reporter gene like Luciferase. They lack the structural genes, making them incapable of producing infectious virus particles.[8][9][10]

  • Procedure:

    • Huh-7 cells are seeded in 96-well or 384-well plates.

    • Cells are treated with serial dilutions of single drugs or a matrix of concentrations for two-drug combinations.[8]

    • The plates are incubated for a period of 3 days to allow for multiple cycles of viral RNA replication.[8]

    • Post-incubation, cell viability is assessed (e.g., using Calcein AM) to determine cytotoxicity (CC50).[8]

    • Luciferase activity is measured as a direct correlate of HCV RNA replication. The 50% effective concentration (EC50) is calculated from the dose-response curve.[8]

Synergy Analysis

The data from combination studies are analyzed to determine the nature of the drug interaction.

  • Methodology: The interaction between two drugs is commonly quantified using surface response models. Computational software such as MacSynergyII or CalcuSyn can be used to analyze the dose-response matrix.[11][12]

  • Combination Index (CI): A widely used method is the Chou-Talalay Combination Index (CI).[13]

    • CI < 1: Indicates synergy (the combined effect is greater than the sum of individual effects).

    • CI = 1: Indicates an additive effect (the combined effect is equal to the sum of individual effects).

    • CI > 1: Indicates antagonism (the combined effect is less than the sum of individual effects).

  • Isobologram Analysis: This is a graphical representation of drug interactions where concentrations of two drugs required to produce a specific effect are plotted. Data points falling below the line of additivity indicate synergy.[13]

Experimental_Workflow start Start: Prepare HCV Replicon Cells (Huh-7) seed Seed cells in multi-well plates start->seed treat Treat with Drug Combinations (Dose-response matrix) seed->treat incubate Incubate for 72 hours treat->incubate measure Measure Luciferase Activity (Efficacy) & Cell Viability (Toxicity) incubate->measure calculate Calculate EC50 & CC50 values measure->calculate analyze Synergy Analysis (e.g., Combination Index, Isobologram) calculate->analyze result Determine Interaction: Synergistic, Additive, or Antagonistic analyze->result

Figure 2: General workflow for an in vitro HCV drug synergy experiment.

This compound in Combination with NS5A Inhibitors

NS5A inhibitors are highly potent DAAs. Clinical and in vitro studies have explored their combination with this compound, showing generally positive outcomes, although in vitro synergy can be modest.

Combination PartnerStudy TypeHCV Genotype(s)Key Metric / ResultReference(s)
Ravidasvir Clinical Trial (EVEREST)1100% SVR12 & SVR24 (with Ribavirin)[1][4]
Ravidasvir Clinical Trial (Phase 2/3)199% SVR12 (with Ribavirin)[1][4]
Daclatasvir In Vitro1bAdditive to Synergistic effects observed
Generic NS5A Inhibitor In Vitro (HCVcc & Replicon)1bAdditive to slightly antagonistic [11]

Discussion: The clinical data for this compound/r combined with the NS5A inhibitor Ravidasvir (plus ribavirin) is exceptionally strong, with SVR rates reaching 99-100% in treatment-naïve patients with genotype 1 HCV.[1][4] This suggests a powerful in vivo synergistic or highly additive effect that leads to near-universal cure rates in the studied population. In vitro studies combining protease inhibitors with NS5A inhibitors have yielded results ranging from additive to synergistic.[11][14] This highlights that while in vitro assays are crucial for initial screening, the ultimate clinical efficacy is a complex interplay of antiviral potency, resistance profiles, and pharmacokinetics.

This compound in Combination with NS5B Inhibitors

NS5B polymerase inhibitors are a cornerstone of HCV therapy. They are categorized as nucleoside/nucleotide inhibitors (NIs), which have a high barrier to resistance, and non-nucleoside inhibitors (NNIs).

Combination PartnerInhibitor ClassStudy TypeHCV Genotype(s)Key Metric / ResultReference(s)
Sofosbuvir Nucleotide InhibitorReal-World Study1, 2, 3, 6100% SVR12 (with or without Ribavirin)[15][16]
Mericitabine Nucleoside InhibitorClinical Trial (INFORM-SVR)1a, 1bPoor SVR rates (25% in G1a, 64% in G1b); viral breakthrough observed[17][18]
Mericitabine Clinical Trial (MATTERHORN)1b98.2% SVR24 (with PegIFN/RBV in prior non-responders)[4]
Mericitabine In Vitro Modeling1Additive interaction (drugs act independently)[19]
Generic NI (Sofosbuvir) In Vitro (HCVcc & Replicon)1bAdditive to slightly antagonistic [11][12]

Discussion: The combination of this compound/r with the nucleotide NS5B inhibitor Sofosbuvir has demonstrated outstanding clinical efficacy, achieving a 100% SVR12 rate across multiple genotypes, including in patients with cirrhosis.[15][16] This all-oral regimen is potent and well-tolerated. In contrast, the combination of this compound/r with another nucleoside inhibitor, Mericitabine, yielded poor SVR rates in an interferon-free regimen, with frequent viral breakthroughs associated with this compound resistance.[17] However, when Mericitabine and this compound/r were added to a peginterferon/ribavirin backbone, efficacy was very high.[4] This disparity underscores the critical importance of the specific combination partners. While in vitro studies often show an additive or slightly antagonistic interaction for protease and nucleotide inhibitors, the clinical success of the this compound-Sofosbuvir combination is likely due to the high potency of both agents and the high genetic barrier to resistance conferred by Sofosbuvir.[11][12]

Comparative Analysis and Conclusion

Both NS5A and NS5B inhibitors are effective partners for this compound, but clinical data reveals nuances in their synergistic potential.

  • Clinical Efficacy: The all-oral combinations of This compound/r + Ravidasvir (NS5A) and This compound/r + Sofosbuvir (NS5B) have both demonstrated near-100% SVR rates in clinical and real-world settings, indicating profound in vivo synergy or additivity.[1][15]

  • In Vitro vs. In Vivo Correlation: In vitro synergy assays do not always predict clinical success perfectly. Combinations that appear merely "additive" in replicon systems can be exceptionally effective in patients. This is because clinical outcomes are also governed by the prevention of resistance, which is achieved by combining drugs with different resistance profiles.

  • Partner Selection is Crucial: The variable outcomes with Mericitabine highlight that not all inhibitors within the same class will produce the same clinical result. The high barrier to resistance of Sofosbuvir makes it a particularly robust partner for a protease inhibitor like this compound, which has a lower resistance barrier.[1]

Logical_Relationship cluster_combo Combination Therapy DNV This compound (NS3/4A PI) NS5A_I NS5A Inhibitor Multi_Target Multiple Viral Targets Inhibited NS5B_I NS5B Inhibitor Reduced_Rep Profound Suppression of HCV Replication Multi_Target->Reduced_Rep High_Barrier High Barrier to Resistance Multi_Target->High_Barrier SVR Increased Sustained Virologic Response (SVR) Reduced_Rep->SVR High_Barrier->SVR

Figure 3: Rationale for combining DAAs with different mechanisms of action.

References

Benchmarking Danoprevir: A Comparative Analysis of Potency Against a New Wave of HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of Hepatitis C virus (HCV) therapeutics, the NS3/4A protease remains a cornerstone target for direct-acting antivirals. Danoprevir, a macrocyclic peptidomimetic inhibitor, has been a significant player in this field. This guide provides a comprehensive benchmark of this compound's potency against newly emerging and highly potent NS3/4A protease inhibitors: grazoprevir, glecaprevir, and voxilaprevir. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and development efforts.

Executive Summary

This compound exhibits potent inhibition of the HCV NS3/4A protease, with sub-nanomolar to low nanomolar activity against several key genotypes.[1][2][3][4] However, next-generation inhibitors, including grazoprevir, glecaprevir, and voxilaprevir, demonstrate broader pangenotypic activity and, in many cases, enhanced potency, particularly against genotypes that are less susceptible to earlier-generation inhibitors.[5][6][7][8] This guide presents a quantitative comparison of their inhibitory activities, details the standard experimental protocols for potency assessment, and illustrates the underlying mechanism of action.

Data Presentation: Potency Comparison of HCV Protease Inhibitors

The following table summarizes the in vitro potency (IC50/EC50) of this compound and its next-generation counterparts against a range of HCV genotypes. The data is compiled from multiple biochemical and cell-based replicon assays.

InhibitorTargetGenotype 1aGenotype 1bGenotype 2bGenotype 3aGenotype 4Genotype 5Genotype 6
This compound NS3/4A ProteaseIC50: 0.20 nM[4]IC50: 0.2-0.4 nM[1][2]IC50: 1.6 nM[1][2]IC50: 3.5 nM[1][2]IC50: 0.2-0.4 nM[1][2]IC50: 0.2-0.4 nM[1][2]IC50: 0.2-0.4 nM[1][2]
Grazoprevir NS3/4A ProteaseEC50: Low nM[7]EC50: Low nM[7]EC50: Low nM[7]EC50: Low nM[7]EC50: Low nM[7]EC50: Low nM[7]EC50: Low nM[7]
Glecaprevir NS3/4A Protease----EC50: High[9]SVR12: 96%[8]SVR12: 99%[8]
Voxilaprevir NS3/4A ProteaseEC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]EC50: 0.2-6.6 nM[5]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. EC50 values represent the concentration required to reduce viral replication in cell-based replicon assays by 50%. SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is a clinical endpoint and is included for context where specific in-vitro potency values were not available in the provided search results. Direct comparison of IC50 and EC50 values should be made with caution as they are derived from different experimental systems.

Experimental Protocols: Determining Inhibitor Potency

The potency of HCV NS3/4A protease inhibitors is primarily determined through enzymatic and cell-based assays. A standard methodology for the enzymatic assay is the Fluorescence Resonance Energy Transfer (FRET) assay.

HCV NS3/4A Protease FRET-Based Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the HCV NS3/4A protease.

Principle: This assay utilizes a synthetic peptide substrate that contains a specific cleavage site for the NS3/4A protease, flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™520).[10] In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2)[3]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM Dithiothreitol (DTT), 15% (v/v) glycerol, and 25 µM NS4A cofactor peptide.[3]

  • Test compounds (inhibitors) dissolved in DMSO.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture: The reaction is set up in the 96-well plates. Each well contains the assay buffer, the FRET peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a pre-determined concentration of the recombinant HCV NS3/4A protease (e.g., 50 pM) to each well.[3]

  • Incubation and Measurement: The plate is incubated at room temperature, and the fluorescence intensity is measured kinetically over a specific period (e.g., 60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., 485 nm excitation and 535 nm emission for 5-FAM).[10]

  • Controls:

    • Positive Control: Reaction with enzyme but no inhibitor.

    • Negative Control: Reaction with no enzyme.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percent inhibition for each compound concentration is determined relative to the positive control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualization

Signaling Pathway of HCV NS3/4A Protease Inhibition

HCV_Protease_Inhibition cluster_virus HCV Life Cycle cluster_drug Drug Intervention HCV_RNA HCV Genomic RNA Translation Host Ribosome Translation HCV_RNA->Translation Replication Viral Replication Complex HCV_RNA->Replication Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Translation->Polyprotein Structural Structural Proteins (Core, E1, E2) NS3_4A->Structural Cleavage NonStructural Non-Structural Proteins (NS4B, NS5A, NS5B) NS3_4A->NonStructural Cleavage Assembly Virion Assembly Structural->Assembly NonStructural->Replication Replication->Assembly Release New Virion Release Assembly->Release This compound This compound This compound->NS3_4A Inhibition New_PIs Newly Emerging PIs (Grazoprevir, Glecaprevir, Voxilaprevir) New_PIs->NS3_4A Inhibition

Caption: Mechanism of action of HCV NS3/4A protease inhibitors.

Experimental Workflow for IC50 Determination

FRET_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Inhibitors start->prep_compounds setup_plate Dispense Assay Buffer, FRET Substrate, and Inhibitors into 96-well Plate prep_compounds->setup_plate initiate_reaction Add NS3/4A Protease to Initiate Reaction setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_rates Calculate Initial Reaction Rates measure_fluorescence->calculate_rates determine_inhibition Determine Percent Inhibition vs. Control calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 using Concentration-Response Curve determine_inhibition->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values using a FRET-based assay.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Danoprevir

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Danoprevir. The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory tract irritation.[2] Therefore, adherence to strict safety protocols is mandatory.

GHS Classification Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound.

Protection Type Required Equipment Specifications and Guidelines
Eye Protection Safety goggles with side-shieldsEnsure a snug fit to protect against splashes and dust.[1]
Hand Protection Chemical-impermeable glovesGloves must be inspected prior to use. Wash and dry hands after removing gloves. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Body Protection Impervious clothing or lab coatWear suitable protective clothing to prevent skin contact.[1][3] Fire/flame resistant clothing is also recommended.[3]
Respiratory Protection Suitable respiratorUse only in areas with appropriate exhaust ventilation.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Safe Handling and Operational Plan

1. Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not breathe mist, gas, or vapors.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended long-term storage is at -20°C.[1]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE and avoid dust formation. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains. Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with federal, state, and local regulations.[2]

  • Contact a licensed professional waste disposal company to arrange for disposal.[2]

  • Do not allow the product to enter drains or surface water.[4]

Physicochemical and Toxicological Data

Property Value
Molecular Formula C35H46FN5O9S[1]
Molecular Weight 731.83 g/mol [1]
CAS Number 850876-88-9[1]
Melting Point 153 °C[4]
Solubility DMSO: 144 mg/mL[5]
Toxicological Data Information
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[2]
Eye Damage/Irritation May cause eye irritation.[2]
Sensitization No sensitizing effects are known.[4]

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of this compound on the HCV NS3/4A protease can be determined using a continuous fluorescent resonance energy transfer (FRET) assay.[5]

Methodology:

  • Prepare a reaction buffer containing 25 μM NS4A peptide, 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol, and 0.5 μM QXL520-labeled FRET substrate.

  • Add 50 pM of K2040 enzyme to initiate the reaction in black 96-well plates.

  • Include control reactions lacking inhibitors and enzymes.

  • Collect fluorescence data and calculate initial rates from the linear phase of the reaction (up to 1 hour).

  • Use the initial rates to determine the IC50 value for this compound.

Workflow for Safe Handling of this compound

Danoprevir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weighing and Aliquoting C->D E Solution Preparation D->E F Performing Experiment E->F G Decontaminate Work Surfaces F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste via Licensed Contractor H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.